SLM6031434
Description
Properties
IUPAC Name |
(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O2/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOAECMLLBZNL-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SLM6031434
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism. This document elucidates the mechanism of action of this compound, focusing on its anti-fibrotic properties. By selectively targeting SphK2, this compound modulates the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and cellular consequences of this compound administration, supported by experimental data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction: The Role of Sphingosine Kinase 2 in Fibrosis
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A central mediator of fibrosis is the TGF-β signaling pathway. Sphingosine kinases (SphK1 and SphK2) are isoenzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive signaling lipid. While both isoforms produce S1P, they can have distinct, and sometimes opposing, cellular functions.
SphK2 has emerged as a key player in pro-fibrotic signaling. Inhibition of SphK2 has been shown to have therapeutic potential in pre-clinical models of fibrosis, particularly in the context of chronic kidney disease.
Core Mechanism of Action of this compound
This compound is a highly selective inhibitor of SphK2.[1] Its primary mechanism of action centers on the competitive inhibition of the sphingosine binding site of the SphK2 enzyme. This inhibition leads to two key downstream events that ultimately suppress the pro-fibrotic TGF-β signaling cascade.
Inhibition of SphK2 and Accumulation of Sphingosine
By blocking the catalytic activity of SphK2, this compound prevents the conversion of sphingosine to S1P. This leads to an intracellular accumulation of the substrate, sphingosine. This accumulation is a critical event, as sphingosine itself can act as a signaling molecule.
Upregulation of Smad7 Expression
The accumulation of intracellular sphingosine directly leads to an increase in the protein expression of Smad7.[1][2] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway.
Inhibition of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its receptor complex, leading to the phosphorylation and activation of Smad2 and Smad3 (R-Smads). These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as collagen type 1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).
The this compound-induced upregulation of Smad7 potently antagonizes this pathway. Smad7 interferes with the phosphorylation of Smad2 and Smad3, thereby preventing their activation and subsequent downstream signaling.[2] This disruption of the TGF-β/Smad cascade is the cornerstone of the anti-fibrotic effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
SLM6031434: A Technical Guide to its Potency and Selectivity for Sphingosine Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SLM6031434, a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2). This document outlines its biochemical potency, isoform selectivity, and its effects in cellular and in vivo models. Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Sphingosine Kinase 2 (SphK2) over its isoform, Sphingosine Kinase 1 (SphK1). Biochemical assays have determined its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) to be in the sub-micromolar range for SphK2. This selectivity is crucial for dissecting the specific roles of SphK2 in various physiological and pathological processes. This compound has been shown to modulate downstream signaling pathways, notably increasing the expression of the inhibitory Smad7, and has demonstrated anti-fibrotic effects in preclinical models of kidney disease.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against SphK2 and its selectivity over SphK1 have been quantified in multiple studies. The following tables summarize the key potency and selectivity data.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.4 µM | SphK2 | [1][2] |
| Ki | 0.4 µM | mouse SphK2 | [3] |
| Ki | >20 µM | SphK1 | [3] |
| Selectivity | ~50-fold | SphK2 vs. SphK1 | [3] |
Table 1: In Vitro Potency and Selectivity of this compound
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Sphingosine Kinase 2 Signaling Pathway
References
The Selective SphK2 Inhibitor SLM6031434: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism. This document provides a comprehensive technical overview of the biochemical pathways modulated by this compound, with a focus on its anti-fibrotic properties. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of nephrology, fibrosis, and drug discovery.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant global health burden with limited therapeutic options. Sphingolipid signaling has emerged as a key regulator of fibrotic processes. Sphingosine kinase 2 (SphK2) catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. Dysregulation of the SphK2/S1P axis has been implicated in the pathogenesis of renal fibrosis. This compound has been identified as a valuable research tool to investigate the therapeutic potential of SphK2 inhibition in mitigating fibrosis.
Mechanism of Action of this compound
This compound exerts its biological effects through the selective inhibition of SphK2. This inhibition leads to a shift in the cellular sphingolipid rheostat, characterized by an accumulation of sphingosine and a reduction of intracellular S1P. A key downstream consequence of this modulation is the upregulation of Smad7, an inhibitory Smad protein that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][2]
The Sphingolipid-TGFβ/Smad Signaling Axis
The following diagram illustrates the central role of this compound in modulating this critical fibrotic pathway.
References
The Sphingosine Kinase 2 Inhibitor SLM6031434: A Technical Guide to its Effects on Sphingolipid Metabolism and Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, its impact on sphingolipid metabolism, and its therapeutic potential, particularly in the context of renal fibrosis. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction to Sphingolipid Metabolism and Sphingosine Kinase 2
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, structure, and regulation. The metabolism of sphingolipids is a complex network of interconnected pathways involving the synthesis and degradation of key signaling molecules such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P).
Sphingosine kinases (SphK) exist in two isoforms, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form S1P. While both isoforms produce S1P, they often have distinct subcellular localizations and can exert opposing biological effects. SphK2 is implicated in various pathological processes, including fibrosis.
This compound: A Selective SphK2 Inhibitor
This compound is a small molecule inhibitor with high selectivity for SphK2 over SphK1. This selectivity allows for the specific interrogation of SphK2 function and offers a targeted approach for therapeutic intervention.
Quantitative Data: Potency and Selectivity
The inhibitory activity and selectivity of this compound against SphK2 have been quantitatively determined through various in vitro assays.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.4 µM | SphK2 | [1] |
| Ki | 0.4 µM | mouse SphK2 | [2] |
| Selectivity | ~50-fold | SphK2 over SphK1 | [2] |
Effect of this compound on Sphingolipid Metabolism
Inhibition of SphK2 by this compound leads to significant alterations in the cellular and systemic levels of key sphingolipid metabolites.
Accumulation of Sphingosine
By blocking the phosphorylation of sphingosine to S1P, this compound treatment results in the intracellular accumulation of its substrate, sphingosine.[1][3] This accumulation is a key event that triggers downstream signaling cascades.
Modulation of Sphingosine-1-Phosphate (S1P) Levels
The effect of this compound on S1P levels is context-dependent, a critical consideration for experimental design and interpretation.
-
In Vitro: In cultured cells, such as human podocytes and primary mouse renal fibroblasts, this compound treatment leads to a decrease in intracellular S1P levels due to the direct inhibition of its synthesis.
-
In Vivo: Paradoxically, systemic administration of this compound in mice results in an increase in blood S1P levels. This is attributed to the role of hepatic SphK2 in the clearance of circulating S1P. Inhibition of hepatic SphK2, therefore, impairs S1P clearance, leading to its accumulation in the blood.
This differential effect on S1P levels highlights the complex interplay between intracellular and extracellular sphingolipid signaling.
Anti-Fibrotic Effects of this compound
This compound has demonstrated significant anti-fibrotic efficacy, particularly in models of renal fibrosis. This effect is primarily mediated by the accumulation of sphingosine and the subsequent downstream signaling events.
Upregulation of Smad7
A key mechanism underlying the anti-fibrotic effects of this compound is the dose-dependent upregulation of Smad7 protein expression in renal fibroblasts. Smad7 is an inhibitory Smad that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway. By increasing Smad7, this compound effectively dampens the pro-fibrotic cascade initiated by TGF-β.
Reduction of Pro-Fibrotic Markers
Treatment with this compound has been shown to reduce the expression of key pro-fibrotic markers in response to TGF-β stimulation in vitro and in a mouse model of renal fibrosis in vivo.
| In Vitro (Primary Mouse Renal Fibroblasts) | Effect of this compound (3 µM, 16h) | Reference |
| Collagen I (Col1) | Reduced TGF-β induced expression | |
| Fibronectin-1 (FN-1) | Reduced TGF-β induced expression | |
| Connective Tissue Growth Factor (CTGF) | Reduced TGF-β induced expression | |
| Smad7 | Dose-dependently increased protein expression (0.3-10 µM, 16h) |
| In Vivo (Unilateral Ureteral Obstruction Mouse Model) | Effect of this compound (5 mg/kg, i.p., daily, 9 days) | Reference |
| Collagen Accumulation & ECM Deposition | Reduced | |
| α-Smooth Muscle Actin (α-SMA) | Decreased expression | |
| Col1, FN-1, CTGF (mRNA and protein) | Downregulated | |
| Sphingosine Accumulation | Increased | |
| Smad7 Expression | Increased | |
| Smad2 Phosphorylation | Reduced |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Pathway
Caption: Overview of Sphingolipid Metabolism and the Site of Action of this compound.
Anti-Fibrotic Signaling Pathway of this compound
Caption: Proposed Anti-Fibrotic Signaling Pathway of this compound.
Experimental Workflow: In Vivo Renal Fibrosis Model
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
Detailed Experimental Protocols
In Vitro Inhibition of SphK2
-
Objective: To determine the IC50 of this compound for SphK2.
-
Methodology: A radiometric filter paper assay using [γ-³²P]ATP is a standard method.
-
Recombinant human SphK2 is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of sphingosine and [γ-³²P]ATP in an appropriate buffer.
-
The reaction mixture is spotted onto filter paper, and unincorporated [γ-³²P]ATP is washed away.
-
The amount of ³²P-labeled S1P is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Analysis of Pro-Fibrotic Markers in Primary Renal Fibroblasts
-
Objective: To assess the effect of this compound on the expression of pro-fibrotic markers in vitro.
-
Methodology:
-
Isolate primary renal fibroblasts from mouse kidneys.
-
Culture cells to 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.3-10 µM) for a specified duration (e.g., 16 hours).
-
In some conditions, stimulate with TGF-β (e.g., 5 ng/mL) for the final hours of incubation.
-
Harvest cells for protein and RNA analysis.
-
Western Blotting: Analyze protein lysates for the expression of Col1, FN-1, CTGF, and Smad7. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of Col1a1, Fn1, and Ctgf. Normalize to a housekeeping gene (e.g., Gapdh).
-
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
-
Objective: To evaluate the anti-fibrotic efficacy of this compound in vivo.
-
Methodology:
-
Anesthetize adult male C57BL/6 mice.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture.
-
For sham-operated animals, expose the ureter without ligation.
-
Close the incision.
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 9 days).
-
At the end of the treatment period, euthanize the mice and harvest the kidneys for analysis.
-
Sphingolipid Analysis by LC-MS/MS
-
Objective: To quantify the levels of sphingosine and S1P in cells or tissues.
-
Methodology:
-
Lipid Extraction: Homogenize cells or tissues in a methanol-based solvent system containing internal standards (e.g., C17-sphingosine, C17-S1P). Perform a liquid-liquid extraction using chloroform and water.
-
LC Separation: Separate the lipid extracts using reverse-phase liquid chromatography with a C18 column. Use a gradient of mobile phases, typically containing water, methanol, and formic acid with ammonium formate.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of sphingosine, S1P, and their internal standards.
-
Conclusion
This compound is a valuable research tool for investigating the role of SphK2 in health and disease. Its high selectivity and demonstrated anti-fibrotic effects, mediated through the accumulation of sphingosine and subsequent upregulation of the TGF-β signaling inhibitor Smad7, make it a promising candidate for further pre-clinical and clinical development for the treatment of fibrotic diseases, including chronic kidney disease. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting SphK2 with this compound.
References
The Pharmacological Profile of SLM6031434: A Selective Sphingosine Kinase 2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SLM6031434 is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, key quantitative metrics, and its demonstrated efficacy in preclinical models of fibrosis. The information presented is intended to support further research and development of this compound for therapeutic applications, particularly in the context of chronic kidney disease and other fibrotic disorders.
Introduction
Sphingosine 1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including proliferation, survival, migration, and inflammation[1]. The intracellular levels of S1P are primarily controlled by the activity of two sphingosine kinase isoforms, SphK1 and SphK2[1]. While both enzymes catalyze the phosphorylation of sphingosine to S1P, they exhibit different cellular localizations and are implicated in distinct, sometimes opposing, biological outcomes[2]. SphK2, in particular, has emerged as a promising therapeutic target, with its inhibition being explored in various pathologies, including cancer and fibrosis[1][2].
This compound has been identified as a highly selective inhibitor of SphK2. Its development offers a valuable chemical tool to dissect the specific roles of SphK2 and presents a potential therapeutic agent for diseases driven by aberrant SphK2 activity. This guide synthesizes the available preclinical data on this compound.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the catalytic activity of SphK2. This inhibition leads to two primary downstream consequences: a decrease in the production of S1P and an accumulation of its substrate, sphingosine.
The anti-fibrotic effects of this compound are strongly linked to its modulation of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. Specifically, by inhibiting SphK2, this compound leads to an increase in the protein expression of Smad7. Smad7 is an inhibitory Smad that acts as a negative regulator of the TGF-β/Smad signaling cascade. By upregulating Smad7, this compound effectively dampens the pro-fibrotic signals transduced by TGF-β, leading to reduced expression of extracellular matrix proteins.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized below.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.4 µM | SphK2 | |
| Kᵢ | 0.4 µM | Mouse SphK2 | |
| Selectivity | 40-fold | Over SphK1 | |
| Selectivity | 50-fold | Over SphK1 |
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, primarily focusing on its anti-fibrotic effects.
In Vitro Studies
| Cell Type | Concentration | Duration | Key Findings | Reference |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | |
| Primary Mouse Renal Fibroblasts | 0.3-10 µM | 16 hours | Dose-dependently increased Smad7 protein expression. | |
| Human Podocytes | 1 µM | 20 hours | Significantly increased cellular sphingosine levels. | |
| Human Podocytes | 1 µM | 24 hours | Upregulated nephrin and WT1 protein and mRNA expression. | |
| U937 Cells | Not specified | Not specified | Decreased levels of sphingosine-1-phosphate (S1P). |
In Vivo Studies
The anti-fibrotic efficacy of this compound was demonstrated in a mouse model of tubulointerstitial fibrosis.
| Model | Dosage | Duration | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) Mouse Model | 5 mg/kg, i.p. | Daily for 9 days | Attenuated renal interstitial fibrosis. Reduced collagen accumulation, ECM deposition, and α-SMA expression. Downregulated mRNA and protein levels of Col1, FN-1, and CTGF. Increased sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. Reduced macrophage infiltration. | |
| Wild-type Mice | 2 mg/kg | 2 hours | Doubled the blood S1P level. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols used in the key referenced studies.
In Vitro Inhibition of Profibrotic Markers
-
Cell Culture: Primary mouse renal fibroblasts are isolated and cultured.
-
Treatment: Cells are treated with this compound (e.g., 3 µM) for a specified duration (e.g., 16 hours) in the presence of TGF-β to induce a fibrotic response.
-
Analysis: Gene and protein expression of profibrotic markers such as Collagen type 1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF) are quantified using methods like quantitative real-time PCR (qRT-PCR) and Western blotting.
Unilateral Ureteral Obstruction (UUO) Animal Model
-
Animals: Male mice (e.g., C57BL/6) are used.
-
Surgical Procedure: The left ureter is ligated to induce obstruction, leading to progressive tubulointerstitial fibrosis. Sham-operated animals serve as controls.
-
Drug Administration: this compound is administered, for example, at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily for a period of 9 days. A vehicle group receives the delivery solution alone.
-
Tissue Collection and Analysis: After the treatment period, kidneys are harvested. One portion is fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen), while the other is processed for protein and RNA extraction.
-
Outcome Measures:
-
Histology: Assessment of collagen deposition and tissue morphology.
-
Immunohistochemistry: Staining for markers like α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Western Blot/qRT-PCR: Quantification of fibrotic markers (Col1, FN-1, CTGF), Smad7, and phosphorylated Smad2.
-
Sphingolipid Quantification by LC-MS/MS
-
Sample Preparation: Blood or cell lysates are collected. Lipids are extracted using an organic solvent system.
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for separation and detection.
-
Method: A reverse-phase C18 column is typically used for chromatographic separation. A binary solvent gradient (e.g., acetonitrile/water and isopropanol/acetonitrile with formic acid) is employed.
-
Quantification: Specific mass transitions for S1P and sphingosine are monitored in positive ion mode. Analyte peak areas are measured and quantified against a standard curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Sphingosine Kinase 2. Preclinical data strongly support its anti-fibrotic potential, primarily through the upregulation of the TGF-β pathway inhibitor, Smad7. The compound has demonstrated efficacy in reducing fibrosis in a validated animal model of chronic kidney disease. These findings validate SphK2 as a viable pharmacological target for fibrotic diseases and establish this compound as a lead compound for further therapeutic development. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the field.
References
In Vitro Characterization of SLM6031434: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of SLM6031434, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). All quantitative data, experimental methodologies, and relevant signaling pathways are detailed to support further research and development efforts.
Core Compound Properties and Activity
This compound is a small molecule inhibitor that demonstrates high selectivity for SphK2, an enzyme pivotal in the sphingolipid metabolic pathway. Inhibition of SphK2 by this compound leads to a variety of anti-fibrotic effects, making it a compound of interest for chronic kidney disease and other fibrotic conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Species | Reference |
| SphK2 | IC50 | 0.4 µM | - | [1][2] |
| SphK2 | Ki | 0.4 µM | mouse | [3] |
| SphK1 | Selectivity | 40-fold vs. SphK2 | - | [3] |
Table 2: Cellular Activity of this compound
| Cell Line/Type | Assay | Concentration | Effect | Reference |
| U937 cells | Sphingosine-1-phosphate (S1P) levels | - | Decreased S1P levels | [3] |
| Human podocytes | Cellular sphingosine levels | 1 µM (20 h) | Significantly increased | |
| Human podocytes | Nephrin and WT1 expression | 1 µM (24 h) | Upregulated protein and mRNA expression | |
| Primary mouse renal fibroblasts | TGFβ-induced profibrotic markers (Col1, FN-1, CTGF) | 3 µM (16 h) | Reduced expression | |
| Primary mouse renal fibroblasts | Smad7 protein expression | 0.3-10 µM (16 h) | Dose-dependently increased |
Mechanism of Action: Anti-Fibrotic Signaling Cascade
This compound exerts its anti-fibrotic effects by modulating the transforming growth factor-beta (TGF-β) signaling pathway. By inhibiting SphK2, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This leads to an intracellular accumulation of sphingosine, which in turn upregulates the expression of Smad7, an inhibitory Smad protein. Smad7 then antagonizes the pro-fibrotic TGF-β/Smad signaling cascade by preventing the phosphorylation of Smad2, a key step in the fibrotic process. This ultimately results in the downregulation of pro-fibrotic genes such as collagen type 1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).
References
An In-depth Technical Guide to the Target Validation of SLM6031434
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for SLM6031434, a highly selective inhibitor of Sphingosine Kinase 2 (SphK2). The data presented herein validates SphK2 as a promising therapeutic target for fibrotic diseases, particularly chronic kidney disease.
Core Findings: this compound as a Selective SphK2 Inhibitor
This compound has been identified as a potent and highly selective inhibitor of Sphingosine Kinase 2. In vitro studies have demonstrated its significant affinity and inhibitory action against SphK2, with considerably lower activity against the isoform SphK1, highlighting its specificity.
| Parameter | Value | Species | Reference |
| IC50 (SphK2) | 0.4 µM | Not Specified | [1][2] |
| Ki (SphK2) | 0.4 µM | Mouse | [3] |
| Selectivity | 40-fold over SphK1 | Not Specified | |
| Selectivity | 50-fold over SphK1 | Not Specified | [3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by directly inhibiting SphK2. This inhibition leads to an accumulation of sphingosine and a subsequent increase in the expression of Smad7.[1][2][5] Smad7 is a crucial negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway.[5][6] By upregulating Smad7, this compound effectively counteracts the downstream effects of TGFβ, which include the expression of key fibrotic markers.
The proposed signaling pathway is visualized in the diagram below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SLM6031434 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 is a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell growth, proliferation, and inflammation.[2][3][4] By selectively inhibiting SphK2, this compound leads to the accumulation of cellular sphingosine, which in turn upregulates the expression of Smad7, an inhibitory protein of the TGF-β signaling pathway. This mechanism gives this compound significant anti-fibrotic properties, making it a valuable tool for studying and potentially treating fibrotic diseases, such as chronic kidney disease.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Notes |
| IC50 | 0.4 µM | - | Half-maximal inhibitory concentration for SphK2. |
| Ki | 0.4 µM | Mouse | Inhibitor constant for SphK2. |
| Selectivity | 40-fold | - | Exhibits 40-fold greater selectivity for SphK2 over SphK1. |
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the TGF-β signaling pathway through the accumulation of sphingosine.
Caption: this compound inhibits SphK2, leading to sphingosine accumulation and Smad7 upregulation, which inhibits TGF-β signaling.
Experimental Protocols
The following are detailed protocols for utilizing this compound in cell culture experiments to study its anti-fibrotic effects.
Protocol 1: Inhibition of TGF-β-induced Fibrotic Markers in Primary Mouse Renal Fibroblasts
This protocol details the treatment of primary mouse renal fibroblasts with this compound to assess its effect on the expression of pro-fibrotic markers induced by TGF-β.
Materials:
-
Primary mouse renal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Reagents for RNA isolation and qPCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)
-
Reagents for protein lysis and Western blotting (e.g., RIPA buffer, protease inhibitors, antibodies against Col1, FN-1, CTGF, and a loading control like β-actin)
Experimental Workflow:
Caption: Workflow for assessing the anti-fibrotic effect of this compound on renal fibroblasts.
Procedure:
-
Cell Seeding: Seed primary mouse renal fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare working solutions of this compound in serum-free DMEM. A final concentration of 3 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Following pre-treatment, add TGF-β1 to a final concentration of 10 ng/mL to induce a fibrotic response.
-
Incubate the cells for 16 hours at 37°C.
-
-
Cell Harvesting and Analysis:
-
For qPCR: Wash the cells with PBS and lyse them directly in the well using a suitable lysis reagent (e.g., TRIzol). Proceed with RNA isolation, cDNA synthesis, and qPCR analysis for Col1, FN-1, and CTGF mRNA levels.
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Quantify total protein concentration, then perform SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against Collagen I, Fibronectin-1, and CTGF.
-
Protocol 2: Dose-Dependent Upregulation of Smad7 in Primary Mouse Renal Fibroblasts
This protocol is designed to determine the dose-dependent effect of this compound on the expression of the inhibitory protein Smad7.
Materials:
-
Same as Protocol 1, with the addition of a primary antibody against Smad7 for Western blotting.
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Serum Starvation: Follow step 3 from Protocol 1.
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.3, 1, 3, 10 µM) in serum-free DMEM.
-
Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound or vehicle.
-
Incubate for 16 hours at 37°C.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells and prepare protein lysates as described in Protocol 1.
-
Perform Western blot analysis using a primary antibody against Smad7 to assess its protein expression levels.
-
Protocol 3: Assessment of Cellular Sphingosine Levels in Human Podocytes
This protocol outlines a method to measure the direct effect of this compound on its target pathway by quantifying the accumulation of cellular sphingosine.
Materials:
-
Human podocytes
-
Appropriate cell culture medium for podocytes (e.g., RPMI-1640 with supplements)
-
This compound
-
Reagents and equipment for lipid extraction and mass spectrometry (LC-MS/MS)
Procedure:
-
Cell Culture: Culture human podocytes according to standard protocols until they are differentiated and ready for experimentation.
-
Treatment:
-
Treat the podocytes with 1 µM this compound or a vehicle control.
-
Incubate for 20 hours.
-
-
Lipid Extraction:
-
Wash the cells with PBS and harvest them.
-
Perform lipid extraction using an appropriate method, such as a modified Bligh-Dyer extraction.
-
-
Quantification by LC-MS/MS:
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of cellular sphingosine.
-
General Cell Culture and Reagent Handling Guidelines
-
Aseptic Technique: All cell culture work should be performed in a sterile biological safety cabinet to prevent contamination.
-
Reagent Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Prepare fresh working solutions by diluting the stock in cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including controls.
-
Cell Viability: It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound used are not cytotoxic.
-
Data Analysis: For qPCR, normalize the expression of target genes to a stable housekeeping gene. For Western blotting, normalize the protein bands of interest to a loading control. Statistical analysis should be performed to determine the significance of the observed effects.
References
Application Notes and Protocols for SLM6031434 in Renal Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological outcome of chronic kidney disease (CKD), leading to a progressive decline in renal function.[1][2] SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the pathogenesis of fibrosis.[3] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially ameliorate renal fibrosis in preclinical models. The primary mechanism of action for this compound's anti-fibrotic effects involves the inhibition of SphK2, leading to an accumulation of sphingosine, which in turn upregulates the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3]
Data Presentation
The following tables summarize the reported effects of this compound in preclinical models of renal fibrosis. Note: The quantitative data presented here is representative and based on qualitative descriptions from available research. For precise figures, refer to the primary publication by Heiden et al., 2021 in Cellular Signalling.
Table 1: In Vivo Efficacy of this compound in Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Vehicle Control | This compound (5 mg/kg, i.p.) | Outcome |
| Collagen Accumulation | High | Reduced | Attenuation of interstitial fibrosis |
| α-SMA Expression | High | Decreased | Reduction in myofibroblast activation |
| Fibronectin-1 (FN-1) mRNA | High | Decreased | Inhibition of ECM protein expression |
| Collagen-1 (Col1) mRNA | High | Decreased | Inhibition of ECM protein expression |
| CTGF mRNA | High | Decreased | Downregulation of a key pro-fibrotic mediator |
| Smad7 Protein Expression | Low | Increased | Enhancement of TGF-β signaling inhibition |
| Smad2 Phosphorylation | High | Reduced | Suppression of pro-fibrotic signaling |
| Macrophage Infiltration (F4/80+) | High | Reduced | Attenuation of inflammation |
Table 2: In Vitro Effects of this compound on Primary Mouse Renal Fibroblasts
| Parameter (TGF-β1 stimulated) | Vehicle Control | This compound (0.3-10 µM) | Outcome |
| Smad7 Protein Expression | Low | Dose-dependently increased | Enhanced inhibition of TGF-β signaling |
| Collagen-1 (Col1) Expression | High | Reduced (at 3 µM) | Inhibition of ECM protein expression |
| Fibronectin-1 (FN-1) Expression | High | Reduced (at 3 µM) | Inhibition of ECM protein expression |
| CTGF Expression | High | Reduced (at 3 µM) | Downregulation of a key pro-fibrotic mediator |
| Cellular Sphingosine Levels | Normal | Significantly increased (at 1 µM in human podocytes) | Accumulation of the upstream substrate of SphK2 |
Signaling Pathway
The anti-fibrotic activity of this compound is centered on the modulation of the TGF-β signaling pathway through the inhibition of SphK2.
Caption: Mechanism of action of this compound in renal fibrosis.
Experimental Protocols
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
The UUO model is a well-established and robust method for inducing renal interstitial fibrosis.
Workflow:
Caption: Experimental workflow for the UUO mouse model.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter.
-
Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 silk).
-
Ensure complete obstruction of urine flow.
-
The contralateral (right) kidney serves as an internal control.
-
For sham-operated controls, the ureter is mobilized but not ligated.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment:
-
Administer this compound (5 mg/kg) or vehicle (e.g., saline with a suitable solvent) via intraperitoneal (i.p.) injection daily for 9 days, starting on the day of surgery.
-
-
Termination and Tissue Collection:
-
On day 9 post-surgery, euthanize the mice.
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Harvest both the obstructed and contralateral kidneys.
-
-
Fibrosis Assessment:
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Stain sections for α-SMA to identify myofibroblasts and F4/80 for macrophages.
-
Gene Expression Analysis (RT-qPCR): Snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C. Extract RNA and perform RT-qPCR for fibrotic markers such as Col1a1, Fn1, and Ctgf.
-
Protein Analysis (Western Blot): Homogenize a portion of the kidney to extract protein. Perform Western blotting for α-SMA, fibronectin, collagen I, phospho-Smad2, and Smad7.
-
In Vitro Model: Primary Renal Fibroblast Culture
Workflow:
Caption: Experimental workflow for in vitro studies with primary renal fibroblasts.
Protocol:
-
Isolation of Primary Renal Fibroblasts:
-
Euthanize neonatal or adult mice and harvest the kidneys under sterile conditions.
-
Mince the kidney cortex and digest with an enzyme cocktail (e.g., collagenase and dispase) to obtain a single-cell suspension.
-
Culture the cells in DMEM supplemented with 10% FBS and antibiotics. Fibroblasts will adhere and proliferate.
-
Subculture the cells to enrich for the fibroblast population.
-
-
Cell Culture and Treatment:
-
Seed the primary renal fibroblasts in appropriate culture plates (e.g., 6-well or 12-well plates).
-
Once the cells reach approximately 80% confluency, serum-starve them for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle for 16 hours.
-
Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for a specified duration (e.g., 24-48 hours) to induce a fibrotic response.
-
-
Analysis:
-
Gene Expression (RT-qPCR): Lyse the cells and extract RNA. Perform RT-qPCR to quantify the mRNA levels of Col1a1, Fn1, and Ctgf.
-
Protein Expression (Western Blot): Lyse the cells and extract protein. Perform Western blotting to analyze the protein levels of collagen I, fibronectin, and Smad7.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of SphK2 in the pathogenesis of renal fibrosis. The provided protocols for in vivo and in vitro models offer a framework for researchers to explore the anti-fibrotic potential of this compound and to further elucidate the underlying molecular mechanisms. These studies can contribute to the development of novel therapeutic strategies for chronic kidney disease.
References
Application Notes and Protocols: SLM6031434 in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. A key pathological feature of IPF is the excessive accumulation of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. Sphingosine kinase 2 (SK2), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P), has emerged as a potential therapeutic target in fibrotic diseases. While the precise roles of different sphingosine kinases in pulmonary fibrosis are still under investigation, some studies suggest that inhibiting SK2 may offer a protective effect against the development of fibrosis.
SLM6031434 is a highly selective and potent inhibitor of SK2. It has demonstrated anti-fibrotic effects in preclinical models of renal fibrosis, where it was shown to attenuate collagen accumulation and the expression of fibrotic markers[1][2]. The proposed mechanism involves the upregulation of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway[1][2]. Although direct studies of this compound in pulmonary fibrosis are not yet available, its demonstrated anti-fibrotic activity in other tissues makes it a compelling candidate for investigation in the context of IPF and other fibrotic lung diseases.
These application notes provide a comprehensive overview of the potential use of this compound in pulmonary fibrosis research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is a selective inhibitor of sphingosine kinase 2 (SK2). The proposed anti-fibrotic mechanism of action of this compound is based on its effects observed in a mouse model of renal fibrosis[1]. Inhibition of SK2 by this compound leads to an increase in the expression of Smad7, an inhibitory Smad protein. Smad7 plays a crucial role in the negative feedback regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis. By upregulating Smad7, this compound can potentially counteract the pro-fibrotic effects of TGF-β, leading to a reduction in the expression of key fibrotic mediators such as collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).
It is important to note that the role of sphingosine kinases in pulmonary fibrosis is complex, with some studies suggesting that inhibition of sphingosine kinase 1 (SphK1), but not SphK2, ameliorates bleomycin-induced pulmonary fibrosis. However, other research indicates that loss of SK2 activity is protective against bleomycin-induced fibrosis in mice. This highlights the need for further investigation to fully elucidate the specific roles of SK1 and SK2 in the pathogenesis of pulmonary fibrosis.
Data Presentation
The following tables summarize hypothetical quantitative data from proposed in vitro and in vivo experiments to assess the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Fibroblast-to-Myofibroblast Transition (FMT)
| Treatment Group | α-SMA Expression (Relative Fluorescence Units) | Collagen I Deposition (μg/mg protein) |
| Vehicle Control | 100 ± 8 | 5.2 ± 0.4 |
| TGF-β1 (10 ng/mL) | 350 ± 25 | 18.5 ± 1.2 |
| TGF-β1 + this compound (1 µM) | 210 ± 15 | 11.3 ± 0.9 |
| TGF-β1 + this compound (10 µM) | 125 ± 10 | 7.1 ± 0.6 |
| Nintedanib (1 µM) | 180 ± 12 | 9.8 ± 0.7 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Ashcroft Score (Fibrosis Severity) | Lung Collagen Content (μ g/lung ) |
| Saline Control | 1.2 ± 0.3 | 150 ± 20 |
| Bleomycin + Vehicle | 6.8 ± 0.7 | 480 ± 55 |
| Bleomycin + this compound (10 mg/kg) | 4.5 ± 0.5 | 320 ± 40 |
| Bleomycin + this compound (30 mg/kg) | 3.1 ± 0.4 | 210 ± 30 |
| Bleomycin + Pirfenidone (100 mg/kg) | 3.9 ± 0.6 | 280 ± 35 |
Experimental Protocols
In Vitro Studies: Fibroblast-to-Myofibroblast Transition (FMT) Assay
This protocol is adapted from established methods for studying fibroblast activation, a key event in pulmonary fibrosis.
Objective: To evaluate the effect of this compound on TGF-β1-induced differentiation of primary human lung fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts (derived from healthy donors or IPF patients)
-
Fibroblast growth medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Nintedanib (positive control)
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I
-
Secondary antibodies (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Sircol Collagen Assay kit
Procedure:
-
Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium.
-
Seeding: Seed fibroblasts into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with this compound or Nintedanib at various concentrations for 1 hour.
-
Induction: Add TGF-β1 (10 ng/mL) to the wells (except for the vehicle control) and incubate for 48 hours.
-
Immunofluorescence Staining for α-SMA:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-α-SMA primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis: Capture images using a high-content imaging system and quantify the fluorescence intensity of α-SMA.
-
Collagen I Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Quantify collagen deposition in the cell lysate using the Sircol Collagen Assay kit according to the manufacturer's instructions.
-
In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is based on the widely used bleomycin-induced lung fibrosis model in mice.
Objective: To determine the in vivo anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Animals:
-
C57BL/6 mice (male, 8-10 weeks old)
Materials:
-
Bleomycin sulfate
-
This compound
-
Pirfenidone (positive control)
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Hydroxyproline assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (1.5 - 3.0 mg/kg in 50 µL of sterile saline). Control mice receive saline only.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 10 and 30 mg/kg, daily by oral gavage) or Pirfenidone (e.g., 100 mg/kg, daily by oral gavage) on day 7 post-bleomycin administration and continue until day 21. The vehicle control group receives the vehicle solution.
-
-
Euthanasia and Tissue Collection:
-
On day 21, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest them for histological analysis and collagen quantification.
-
-
Histological Analysis:
-
Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition.
-
Score the severity of fibrosis using the Ashcroft scoring system.
-
-
Lung Collagen Quantification:
-
Homogenize the remaining lung tissue.
-
Measure the hydroxyproline content, a major component of collagen, using a hydroxyproline assay kit.
-
Conclusion
This compound, as a selective SK2 inhibitor with demonstrated anti-fibrotic properties in preclinical models of renal fibrosis, represents a promising therapeutic candidate for pulmonary fibrosis research. The provided application notes and protocols offer a framework for investigating the efficacy of this compound in relevant in vitro and in vivo models of pulmonary fibrosis. Further studies are warranted to validate the therapeutic potential of SK2 inhibition with this compound for the treatment of IPF and other fibrotic lung diseases.
References
Application Notes and Protocols: Preparation of SLM6031434 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLM6031434 is a potent and selective inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid metabolic pathway.[1][2][3][4] By inhibiting SphK2, this compound decreases the levels of sphingosine-1-phosphate (S1P) and increases the levels of sphingosine. This mechanism of action confers anti-fibrotic properties, making this compound a valuable tool for research in areas such as chronic kidney disease. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is provided below. It is crucial to always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for the most accurate calculations.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂·HCl | |
| Molecular Weight | 489.96 g/mol (often rounded to 490 g/mol ) | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥98% | |
| CAS Number | 1897379-34-8 |
Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is essential for preparing appropriate stock solutions.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 20 mM | ||
| 30 mg/mL (approx. 61.23 mM) | Sonication is recommended. | ||
| 40 mg/mL (approx. 81.64 mM) | Requires sonication and warming. | ||
| DMSO | 100 mM |
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Sonicator or water bath
Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO, which is a common starting concentration for many in vitro experiments.
-
Acclimatization: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 48.996 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are tightly sealed to protect from moisture.
Calculations for Stock Solution Preparation
The following formula can be used to calculate the required mass of this compound for a desired stock solution concentration and volume:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) * (0.001 L) * (489.96 g/mol ) * (1000 mg/g) = 4.8996 mg
| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.490 mg | 2.45 mg | 4.90 mg |
| 10 mM | 4.90 mg | 24.5 mg | 49.0 mg |
| 50 mM | 24.5 mg | 122.5 mg | 245.0 mg |
| 100 mM | 49.0 mg | 245.0 mg | 490.0 mg |
Note: Calculations are based on a molecular weight of 489.96 g/mol .
Visualizations
This compound Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting SphK2, it prevents the conversion of Sphingosine to S1P, leading to an accumulation of Sphingosine. This in turn increases the expression of Smad7, which is a negative regulator of the pro-fibrotic TGF-β signaling pathway.
Caption: Mechanism of this compound in inhibiting fibrosis.
Experimental Workflow for Stock Solution Preparation
This workflow diagram outlines the key steps for preparing a stock solution of this compound, from initial calculations to final storage.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes: SLM6031434 Treatment of Primary Renal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway of chronic kidney disease (CKD) leading to end-stage renal failure.[1] Primary renal fibroblasts are key effector cells in the development of renal fibrosis, representing a critical target for anti-fibrotic therapies.[2][3] SLM6031434 is a highly selective and potent inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in pro-fibrotic signaling pathways.[4][5] These application notes provide a detailed overview and experimental protocols for the use of this compound in primary renal fibroblast culture to investigate its anti-fibrotic effects.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting SphK2, leading to an accumulation of its substrate, sphingosine. This increase in intracellular sphingosine upregulates the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade. By increasing Smad7, this compound effectively dampens the downstream signaling that leads to the expression of key fibrotic proteins.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on primary renal fibroblasts.
Table 1: Effect of this compound on Profibrotic Marker Expression in TGF-β1-stimulated Primary Mouse Renal Fibroblasts
| Treatment | Concentration (µM) | Incubation Time (h) | Collagen-1 (Col1) Expression | Fibronectin-1 (FN-1) Expression | Connective Tissue Growth Factor (CTGF) Expression |
| TGF-β1 | - | 16 | Upregulated | Upregulated | Upregulated |
| TGF-β1 + this compound | 3 | 16 | Reduced | Reduced | Reduced |
Data extracted from supplementary information in a study by Schwalm S, et al.
Table 2: Dose-Dependent Effect of this compound on Smad7 Protein Expression in Primary Mouse Renal Fibroblasts
| This compound Concentration (µM) | Incubation Time (h) | Smad7 Protein Expression |
| 0.3 | 16 | Increased |
| 1 | 16 | Increased |
| 3 | 16 | Increased |
| 10 | 16 | Increased |
Data extracted from supplementary information in a study by Schwalm S, et al.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on primary renal fibroblasts.
Protocol 1: Isolation and Culture of Primary Mouse Renal Fibroblasts
This protocol is adapted from established methods for primary fibroblast isolation.
Materials:
-
Kidneys from C57BL/6 mice
-
Hank's Balanced Salt Solution (HBSS)
-
Collagenase Type XI-S (Sigma-Aldrich)
-
0.05% Trypsin-EDTA
-
Fibroblast Culture Medium: DMEM, 10% Fetal Calf Serum, 1% MEM Nonessential Amino Acids, 1% Penicillin/Streptomycin
-
Sterile dissection tools, petri dishes, centrifuge tubes, and cell culture flasks
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Aseptically remove the kidneys and place them in ice-cold HBSS.
-
In a sterile petri dish, remove the renal capsule and mince the cortical tissue into small pieces (<1 mm³).
-
Transfer the minced tissue to a conical tube containing collagenase solution (1000 U/mL in HBSS) and incubate at 37°C for 25-30 minutes with gentle agitation.
-
Centrifuge the digest at 1000 rpm for 5 minutes, discard the supernatant.
-
Wash the cell pellet with HBSS and centrifuge again.
-
Resuspend the pellet in 0.05% Trypsin-EDTA and incubate at 37°C for 20 minutes.
-
Neutralize the trypsin with an equal volume of Fibroblast Culture Medium and centrifuge.
-
Resuspend the cell pellet in fresh Fibroblast Culture Medium and plate in a T75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.
Protocol 2: Induction of Fibrosis and Treatment with this compound
Materials:
-
Confluent primary renal fibroblasts (passage 2-4)
-
Serum-free DMEM
-
Recombinant human TGF-β1 (R&D Systems)
-
This compound (MedChemExpress)
-
6-well cell culture plates
Procedure:
-
Seed primary renal fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells in serum-free DMEM for 12-24 hours.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 0.3, 1, 3, 10 µM) for 1 hour.
-
Induce fibrosis by adding TGF-β1 (typically 2-10 ng/mL) to the medium. Include a vehicle control (DMSO) and a TGF-β1 only control.
-
Incubate for the desired time period (e.g., 16, 24, or 48 hours).
-
Harvest the cells for downstream analysis (e.g., Western blotting, qPCR).
Protocol 3: Western Blot Analysis of Fibrotic Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Collagen I, anti-Fibronectin, anti-CTGF, anti-Smad7, anti-α-SMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic agent for the inhibition of renal fibrosis. The protocols outlined in these application notes provide a foundation for researchers to investigate the anti-fibrotic effects of this compound in a physiologically relevant in vitro model of primary renal fibroblasts. Further investigation into the downstream effects and potential synergistic interactions of this compound will contribute to a deeper understanding of its therapeutic potential in chronic kidney disease.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Natural Small Molecule Mitigates Kidney Fibrosis by Targeting Cdc42‐mediated GSK‐3β/β‐catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Role of Human Primary Renal Fibroblast in TGF-β1-Mediated Fibrosis-Mimicking Devices | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: SLM6031434 in the Unilateral Ureteral Obstruction (UUO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unilateral Ureteral Obstruction (UUO) is a widely utilized experimental model that mimics the tubulointerstitial fibrosis characteristic of chronic kidney disease (CKD).[1][2][3][4][5] The model involves the ligation of one ureter, leading to obstructed urine flow, tubular injury, interstitial inflammation, and progressive fibrosis. SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme involved in the production of the bioactive lipid sphingosine-1-phosphate (S1P), which plays a role in various cellular processes including inflammation and fibrosis. These application notes provide a comprehensive overview of the use of this compound in the UUO model, detailing its anti-fibrotic mechanism and providing protocols for its application.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting SphK2, which leads to an accumulation of its substrate, sphingosine. This accumulation has been shown to upregulate the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. By increasing Smad7, this compound effectively dampens the downstream signaling cascade that leads to the expression of key pro-fibrotic genes. Additionally, inhibition of SphK2 by this compound has been shown to reduce renal inflammation by decreasing macrophage infiltration and the expression of pro-inflammatory cytokines.
Signaling Pathway of this compound in Attenuating Renal Fibrosis
Caption: Mechanism of this compound in renal fibrosis.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in UUO Mouse Model
| Parameter | Vehicle Control (UUO) | This compound (5 mg/kg) + UUO | Outcome | Reference |
| Fibrosis Markers | ||||
| Collagen Accumulation | Increased | Reduced | Attenuation of fibrosis | |
| α-SMA Expression | Increased | Decreased | Reduction in myofibroblast activation | |
| Col1 mRNA & Protein | Upregulated | Downregulated | Decreased collagen synthesis | |
| FN-1 mRNA & Protein | Upregulated | Downregulated | Decreased fibronectin deposition | |
| CTGF mRNA & Protein | Upregulated | Downregulated | Reduced pro-fibrotic signaling | |
| Signaling Molecules | ||||
| Smad7 Expression | Decreased | Increased | Inhibition of TGF-β pathway | |
| p-Smad2 Levels | Increased | Reduced | Inhibition of TGF-β pathway | |
| Sphingosine Levels | Baseline | Increased | Target engagement of SphK2 | |
| Inflammation | ||||
| F4/80+ Macrophage Infiltration | Increased | Reduced | Anti-inflammatory effect | |
| iNOS mRNA | Upregulated | Downregulated | Reduction in pro-inflammatory macrophages | |
| Mcr1 mRNA | Upregulated | Downregulated | Modulation of macrophage phenotype |
Table 2: In Vitro Efficacy of this compound in Renal Cells
| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |
| Primary Mouse Renal Fibroblasts | This compound | 0.3-10 µM | 16 h | Dose-dependent increase in Smad7 protein expression | |
| Primary Mouse Renal Fibroblasts | This compound + TGF-β | 3 µM | 16 h | Reduction in TGF-β-induced Col1, FN-1, and CTGF expression | |
| Human Podocytes | This compound | 1 µM | 20 h | Significant increase in cellular sphingosine levels | |
| Human Podocytes | This compound | 1 µM | 24 h | Upregulation of nephrin and WT1 protein and mRNA expression |
Experimental Protocols
Experimental Workflow for In Vivo UUO Study
Caption: Workflow for UUO mouse model and this compound treatment.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animals: Use male C57BL/6 mice, 8-10 weeks of age.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Place the anesthetized mouse on a heated surgical pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Ensure complete obstruction of the ureter.
-
Reposition the abdominal contents and close the incision in layers.
-
The contralateral (right) kidney serves as an internal control.
-
-
Post-operative Care:
-
Administer analgesics as per IACUC guidelines.
-
Monitor the animals for recovery and signs of distress.
-
Provide easy access to food and water.
-
Protocol 2: Administration of this compound
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosage: A dose of 5 mg/kg body weight has been shown to be effective.
-
Administration Schedule:
-
Begin treatment on the day of or the day after UUO surgery.
-
Administer the drug daily via i.p. injection for a period of 9 days.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Protocol 3: Tissue Harvesting and Analysis
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period (e.g., day 9 post-UUO), euthanize the mice using an approved method.
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
-
Sample Processing:
-
For histology and immunohistochemistry, fix a portion of the kidney in 4% paraformaldehyde and embed in paraffin.
-
For RNA and protein analysis, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.
-
-
Analysis Methods:
-
Histology: Perform Masson's trichrome or Sirius red staining on paraffin sections to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Stain for markers of fibrosis (e.g., α-SMA, fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
Quantitative PCR (qPCR): Extract total RNA from kidney tissue and perform reverse transcription followed by qPCR to measure the mRNA expression levels of genes of interest (e.g., Col1a1, Fn1, Acta2, Ctgf, Smad7, Nos2, Mrc1).
-
Western Blotting: Extract total protein from kidney tissue and perform Western blot analysis to determine the protein levels of key signaling molecules (e.g., α-SMA, Collagen I, Fibronectin, p-Smad2, Smad7).
-
This compound is a valuable research tool for investigating the role of SphK2 in the pathogenesis of renal fibrosis. Its demonstrated efficacy in the UUO model, through the modulation of the TGF-β/Smad7 axis and reduction of inflammation, highlights SphK2 as a promising therapeutic target for chronic kidney disease. The protocols and data presented provide a foundation for researchers to further explore the therapeutic potential of SphK2 inhibition in kidney disease and other fibrotic conditions.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral ureteral obstruction: beyond obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. krcp-ksn.org [krcp-ksn.org]
Measuring Sphingosine Kinase 2 (SphK2) Inhibition with SLM6031434: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine Kinase 2 (SphK2), an isozyme of Sphingosine Kinase 1 (SphK1), is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This enzymatic reaction is a key regulatory point in the sphingolipid signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, apoptosis, and inflammation.[2][3][4] Dysregulation of SphK2 activity has been implicated in various pathological conditions such as cancer, fibrosis, and neurodegenerative disorders.[1][5] Consequently, SphK2 has emerged as a promising therapeutic target for drug discovery and development.
SLM6031434 is a potent and highly selective small molecule inhibitor of SphK2.[6][7] This document provides detailed application notes and protocols for utilizing this compound to measure and characterize SphK2 inhibition in both biochemical and cellular contexts.
SphK2 Signaling Pathway
SphK2 is predominantly localized in the nucleus, endoplasmic reticulum, and mitochondria.[8] The S1P produced by SphK2 can act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), initiating downstream signaling cascades.[3][8] A key intracellular role of nuclear SphK2/S1P is the inhibition of histone deacetylases (HDACs), thereby influencing epigenetic regulation of gene expression.[1][8]
Caption: SphK2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against SphK2 has been characterized in various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC₅₀ | 0.4 µM | - | Highly selective for SphK2. | [6] |
| Kᵢ | 0.4 µM | Mouse SphK2 | - | |
| Kᵢ | 340 nM | Human SphK2 | 23-fold selectivity over human SphK1. | [7] |
| Selectivity | ~40-fold | Mouse SphK2 vs. SphK1 | - |
Table 1: Biochemical Inhibitory Activity of this compound against SphK2.
| Cell Line/Model | Treatment | Effect | Reference |
| U937 cells | This compound | Decreased S1P levels. | |
| Primary mouse renal fibroblasts | This compound (0.3-10 µM, 16 h) | Dose-dependently increased Smad7 protein expression. | [6] |
| Primary mouse renal fibroblasts | This compound (3 µM, 16 h) | Reduced TGFβ-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [6] |
| Human podocytes | This compound (1 µM, 20 h) | Significantly increased cellular sphingosine levels. | [6] |
| Human podocytes | This compound (1 µM, 24 h) | Upregulated nephrin and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expression. | [6] |
| Wild-type mice | This compound | Increased blood levels of S1P. |
Table 2: Cellular and In Vivo Effects of this compound.
Experimental Protocols
Biochemical SphK2 Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound on recombinant SphK2.
Materials:
-
Recombinant human SphK2
-
D-erythro-sphingosine
-
[γ-³²P]ATP
-
Assay buffer: 20 mM Tris-Cl (pH 7.4), 1 M KCl, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and protease inhibitors.[9][10]
-
This compound
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, recombinant SphK2 enzyme, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding D-erythro-sphingosine (final concentration 5-10 µM) and [γ-³²P]ATP (final concentration 250 µM).[10]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol solvent system.
-
Spot the extracted lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize the radiolabeled S1P spots using autoradiography.
-
Scrape the S1P spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for Biochemical SphK2 Inhibition Assay.
Cellular SphK Inhibition Assay (S1P Measurement)
This protocol outlines a method to assess the effect of this compound on SphK2 activity within a cellular context by measuring changes in intracellular S1P levels.
Materials:
-
Cell line of interest (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Internal standards for mass spectrometry (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 5 hours).[11]
-
After incubation, remove the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent system, ensuring the addition of an internal standard.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using LC-MS/MS to quantify the levels of S1P.
-
Normalize the S1P levels to the internal standard and protein concentration.
-
Determine the effect of this compound on intracellular S1P levels.
Caption: Workflow for Cellular SphK Inhibition Assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of SphK2 and for validating it as a therapeutic target. The protocols provided herein offer robust methods for quantifying the inhibitory activity of this compound in both purified enzyme and cellular systems. These assays can be adapted to screen for novel SphK2 inhibitors and to elucidate the downstream consequences of SphK2 inhibition in various disease models.
References
- 1. Regulation and function of sphingosine kinase 2 in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles, regulation and inhibitors of sphingosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and functional roles of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles, regulation and inhibitors of sphingosine kinase 2 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sphingosine kinase (SphK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Smad7 Expression in Vitro using SLM6031434
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SLM6031434 to induce the expression of Smad7 in vitro. This compound is a highly selective inhibitor of sphingosine kinase 2 (SphK2), and its mechanism of action involves the accumulation of sphingosine, which in turn leads to an increase in Smad7 expression.[1][2] Smad7 is a key negative regulator of the pro-fibrotic TGF-β signaling pathway, making this compound a valuable tool for research in fibrosis and related diseases.[2][3]
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in numerous cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a hallmark of fibrotic diseases, characterized by excessive ECM deposition. Smad7 acts as an intracellular antagonist of TGF-β signaling by preventing the phosphorylation of receptor-regulated Smads (R-Smads) and promoting the degradation of TGF-β receptors.
This compound has been identified as a potent and selective inhibitor of SphK2 with an IC50 value of 0.4 μM. By inhibiting SphK2, this compound leads to the accumulation of its substrate, sphingosine. This increase in intracellular sphingosine has been shown to upregulate the expression of Smad7, thereby exerting anti-fibrotic effects. In vitro studies using primary mouse renal fibroblasts have demonstrated that this compound dose-dependently increases Smad7 protein expression and mitigates the expression of pro-fibrotic markers such as collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).
Data Presentation
The following tables summarize the key characteristics of this compound and its observed effects on Smad7 expression and related markers in vitro.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Sphingosine Kinase 2 (SphK2) | |
| IC50 (for SphK2) | 0.4 µM | |
| Ki (for mouse SphK2) | 0.4 µM | |
| Selectivity | 40-fold selective for SphK2 over SphK1 | |
| Molecular Weight | 489.96 g/mol (hydrochloride salt) | |
| Formula | C₂₂H₃₀F₃N₅O₂·HCl | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water |
Table 2: In Vitro Effects of this compound on Primary Mouse Renal Fibroblasts
| Treatment Concentration | Duration | Observed Effect | Reference |
| 0.3-10 µM | 16 hours | Dose-dependent increase in Smad7 protein expression | |
| 3 µM | 16 hours | Reduction in TGF-β-induced expression of Col1, FN-1, and CTGF |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects on Smad7 expression.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Studies.
Experimental Protocols
Protocol 1: Cell Culture and Treatment of Primary Mouse Renal Fibroblasts
This protocol describes the culture of primary mouse renal fibroblasts and their treatment with this compound to induce Smad7 expression.
Materials:
-
Primary mouse renal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture primary mouse renal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
The following day, replace the culture medium with fresh DMEM containing 2% FBS.
-
Prepare working solutions of this compound by diluting the stock solution in the culture medium to final concentrations ranging from 0.3 µM to 10 µM.
-
For the vehicle control, add an equivalent volume of DMSO to the culture medium.
-
Add the treatment or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the cells for 16 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA or protein extraction as described in the subsequent protocols.
-
Protocol 2: Quantification of Smad7 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of Smad7 mRNA levels following treatment with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for mouse Smad7 and a reference gene (e.g., Gapdh or Actb)
-
Nuclease-free water
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the harvested cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
Set up the reactions in triplicate for each sample and target gene.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Smad7 and the reference gene.
-
Calculate the relative expression of Smad7 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
Protocol 3: Quantification of Smad7 Protein Expression by Western Blotting
This protocol outlines the detection and quantification of Smad7 protein levels after this compound treatment.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Smad7
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Smad7 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the Smad7 protein levels to the loading control and compare the treated samples to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. ULTRAVIOLET IRRADIATION INDUCES SMAD7 VIA INDUCTION OF TRANSCRIPTION FACTOR AP-1 IN HUMAN SKIN FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SLM6031434 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Sphingosine Kinase 2 (SphK2) inhibitor, SLM6031434, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound hydrochloride is soluble in DMSO up to 100 mM.
Q3: What are the recommended storage conditions for this compound powder and its DMSO stock solutions?
A3: To ensure the stability of this compound, adhere to the following storage guidelines. For extended stability, it is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | -20°C | Up to 3-4 months[1] |
| In DMSO | -80°C | Up to 6 months to a year[2] |
Q4: Is it necessary to use anhydrous DMSO?
A4: Yes, it is highly recommended to use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of this compound.[2] Using a fresh, sealed bottle of DMSO is best practice.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of Sphingosine Kinase 2 (SphK2).[4] By inhibiting SphK2, it prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling lipid. This leads to an accumulation of sphingosine and a decrease in S1P levels. In the context of fibrosis, this has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO. | 1. The compound has precipitated out of solution due to low temperature. 2. The concentration is too high. 3. The DMSO is not of high purity or contains water. | 1. Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. 2. Ensure you are not exceeding the maximum solubility of 100 mM. 3. Use a new, sealed bottle of anhydrous, high-purity DMSO. |
| Precipitation observed upon dilution in aqueous media. | This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. | 1. Perform a stepwise dilution to avoid a rapid change in solvent polarity. 2. Vortex or sonicate the diluted solution to help redissolve the precipitate. 3. For in vivo studies, consider using a co-solvent such as PEG300 or Tween 80. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Aliquot the stock solution upon preparation and store at -80°C for long-term use to minimize freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. 2. Ensure the compound was fully dissolved when the stock solution was prepared. If necessary, gently warm and sonicate the stock solution before making dilutions. |
| Cell toxicity observed. | The concentration of DMSO in the final working solution may be too high. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial and the DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.9 mg of this compound hydrochloride (Molecular Weight: 489.96 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a short period, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SphK2, leading to reduced S1P and increased Smad7, which in turn inhibits the pro-fibrotic TGF-β/Smad pathway.
Caption: A general workflow for in vitro experiments using this compound, from stock preparation to analysis.
References
- 1. By compound [wahoo.cns.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Common off-target effects of SLM6031434
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common off-target effects of SLM6031434, a selective sphingosine kinase 2 (SphK2) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), with an IC50 value of 0.4 μM.[1] Its primary on-target effect is the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for SphK2 over SphK1, some studies have identified off-target activities.[2] Specifically, this compound has been shown to affect sphingolipid de novo synthesis by targeting 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[2] It is crucial for researchers to monitor the broader cellular sphingolipid profiles when using SphK inhibitors.[2]
Q3: I observed an increase in blood S1P levels in my in vivo mouse model after administering this compound. Is this an off-target effect?
This is a documented paradoxical effect. While this compound decreases S1P levels in cultured cells (in vitro), it has been observed to increase blood S1P levels in wild-type mice. Current research suggests this is likely a consequence of SphK2 inhibition rather than a direct off-target effect, though the precise mechanism is still under investigation.
Q4: What are the expected downstream effects of SphK2 inhibition by this compound in the context of renal fibrosis?
In models of renal fibrosis, this compound has been shown to exert anti-fibrotic effects. This is achieved by increasing the accumulation of sphingosine and the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling pathway. Consequently, a reduction in the expression of profibrotic markers such as collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF) is observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in ceramide or dihydroceramide levels. | This could be due to the off-target inhibition of 3-ketodihydrosphingosine reductase and dihydroceramide desaturase. | Perform lipidomic analysis to quantify changes in various sphingolipid species. Consider using a structurally different SphK2 inhibitor as a control. |
| Discrepancy between in vitro and in vivo S1P levels. | This is a known paradoxical effect of this compound. The in vivo increase in blood S1P is thought to be an on-target consequence. | For in vivo studies, measure S1P levels in both blood and the target tissue to understand the localized effects. Correlate S1P levels with downstream markers of SphK2 activity. |
| Lack of anti-fibrotic effect in your model. | The dose or duration of this compound treatment may be suboptimal. The specific cell type or animal model may respond differently. | Perform a dose-response study to determine the optimal concentration. Verify the expression and activity of SphK2 in your experimental system. |
Quantitative Data Summary
| Target | Inhibitor | Selectivity | IC50 / Ki | Reference |
| Sphingosine Kinase 2 (SphK2) | This compound | 40-fold over SphK1 | Ki = 0.4 μM (mouse) | |
| 3-Ketodihydrosphingosine Reductase | This compound | Not Quantified | Not Quantified | |
| Dihydroceramide Desaturase | This compound | Not Quantified | Not Quantified |
Experimental Protocols
Protocol 1: In Vitro SphK2 Inhibition Assay
This protocol is a general guideline for assessing the in vitro potency of this compound.
-
Cell Culture: Culture U937 cells, which express both SphK1 and SphK2, in an appropriate medium.
-
Treatment: Incubate the cells with varying concentrations of this compound for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Kinase Assay: Perform a kinase assay using the cell lysates, [γ-³²P]ATP, and sphingosine as a substrate.
-
Detection: Separate the radiolabeled S1P product via thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [γ-³²P]-S1P using radiography to determine the extent of SphK2 inhibition.
Protocol 2: In Vivo Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
This protocol outlines the use of this compound in a mouse model of renal fibrosis.
-
Animal Model: Use C57BL/6 mice.
-
UUO Surgery: Induce unilateral ureteral obstruction by ligating the left ureter.
-
Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control daily for a specified duration (e.g., 9 days).
-
Tissue Collection: At the end of the treatment period, harvest the kidneys.
-
Fibrosis Assessment:
-
Histology: Perform Masson's trichrome staining to assess collagen deposition.
-
Immunohistochemistry: Stain for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of profibrotic markers (Col1, FN-1, CTGF).
-
Protein Analysis: Use Western blotting to measure the protein levels of Smad7 and phosphorylated Smad2.
-
-
Lipid Analysis: Perform liquid chromatography-mass spectrometry (LC-MS) on plasma and kidney tissue to measure sphingosine and S1P levels.
Visualizations
Caption: On- and off-target sites of this compound in the sphingolipid metabolism pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing SLM6031434 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLM6031434, a selective Sphingosine Kinase 2 (SphK2) inhibitor, in cell-based assays. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), with a reported half-maximal inhibitory concentration (IC50) of 0.4 μM.[1][2] Its mechanism of action involves the inhibition of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3] By inhibiting SphK2, this compound leads to an accumulation of cellular sphingosine and a decrease in S1P levels. This modulation of the sphingolipid rheostat has been shown to induce anti-fibrotic effects through the upregulation of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1][4]
Q2: What is a good starting concentration for this compound in a new cell-based assay?
A2: A common starting point for a new compound is to perform a broad dose-response curve spanning several orders of magnitude, for instance, from 1 nM to 100 µM. For this compound, published studies have shown efficacy in the low micromolar range. For example, concentrations of 1-3 μM have been effective in human podocytes and primary mouse renal fibroblasts. Therefore, a sensible starting range for a dose-response experiment would be from 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in water (up to 20 mM) and DMSO (up to 100 mM). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your cell culture, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. Stock solutions should be stored in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. If using water as the solvent, it is advisable to filter-sterilize the working solution.
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the signaling pathway you are investigating. This confirms that your assay is responsive.
-
Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line and assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Assay-specific detection reagents
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A common approach is a 10-point serial dilution. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific assay to measure the biological outcome of interest (e.g., cell proliferation, protein expression).
-
Data Analysis: Normalize the data to your controls. Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol is for determining the cytotoxic effects of this compound on your cells, which is crucial for distinguishing targeted effects from general toxicity.
Materials:
-
Cells and culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Treatment: Follow steps 1-3 from the IC50 determination protocol to treat cells with a range of this compound concentrations.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log Concentration | % Inhibition (Assay 1) | % Inhibition (Assay 2) |
| 0.01 | -2.00 | 5.2 | 3.8 |
| 0.1 | -1.00 | 15.8 | 12.5 |
| 0.5 | -0.30 | 48.9 | 45.1 |
| 1.0 | 0.00 | 65.3 | 62.7 |
| 2.5 | 0.40 | 85.1 | 82.3 |
| 5.0 | 0.70 | 92.4 | 90.1 |
| 10.0 | 1.00 | 95.8 | 94.6 |
Table 2: Example Cytotoxicity Data for this compound (MTT Assay)
| This compound Conc. (µM) | Log Concentration | % Cell Viability |
| 1 | 0.00 | 98.2 |
| 5 | 0.70 | 95.6 |
| 10 | 1.00 | 90.3 |
| 25 | 1.40 | 75.8 |
| 50 | 1.70 | 52.1 |
| 100 | 2.00 | 25.4 |
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound | Compound degradation | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Low cell permeability | While this compound has shown cellular activity, permeability can be cell-type dependent. Consider increasing incubation time or using a permeabilization agent if appropriate for your assay. | |
| Incorrect assay conditions | Optimize assay parameters such as cell density, incubation times, and reagent concentrations. | |
| High background or non-specific effects | High concentration of this compound | Perform a dose-response curve to identify the optimal concentration range. High concentrations can lead to off-target effects. |
| Vehicle (DMSO) toxicity | Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only dose-response to check for toxicity. | |
| Compound precipitation | Visually inspect the media for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration. | |
| Observed cytotoxicity is not the intended outcome | Off-target toxicity | Screen this compound against a panel of related kinases to assess its selectivity. Use a structurally different SphK2 inhibitor to see if the phenotype is replicated. |
| On-target toxicity | The intended inhibition of SphK2 may be leading to cell death in your specific cell line. Consider using a lower concentration or a shorter incubation time. | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate seeding. |
| Edge effects in the microplate | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| Instability of this compound in media | The stability of small molecules in culture media can vary. Consider performing a stability study of this compound in your specific medium over the time course of your experiment. |
Visualizations
Caption: Signaling pathway of this compound in inhibiting pro-fibrotic gene expression.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with SLM6031434: A Technical Support Resource
Introduction
SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in various cellular processes, including fibrosis.[1][2][3] Its ability to modulate the sphingolipid signaling pathway makes it a valuable tool for researchers investigating chronic kidney disease and other fibrotic conditions.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential experimental variability and ensure the reproducibility of their results when working with this compound.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, helping to identify potential sources of variability and offering solutions to ensure consistent and reliable data.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent anti-fibrotic effects observed in vitro (e.g., variable reduction of profibrotic markers like Col1, FN-1, CTGF). | 1. Cell Culture Conditions: Passage number, cell density, and serum concentration can influence cellular response. 2. TGF-β Stimulation: Variability in the concentration or activity of TGF-β used to induce fibrosis. 3. This compound Preparation: Inconsistent dissolution or degradation of the compound. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments. Ensure consistent serum lots and concentrations. 2. Validate TGF-β: Use a fresh, validated batch of TGF-β for each experiment. Perform a dose-response curve to determine the optimal concentration for inducing a fibrotic phenotype in your specific cell type. 3. Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[4] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4] Protect from light. |
| High variability in Smad7 protein expression levels after this compound treatment. | 1. Treatment Duration: The timing of this compound treatment relative to fibrotic induction can be critical. 2. Protein Extraction and Analysis: Inefficient lysis, protein degradation, or inconsistent western blotting technique. | 1. Optimize Treatment Window: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in Smad7 expression. 2. Standardize Protein Analysis: Use protease and phosphatase inhibitors during protein extraction. Ensure equal protein loading for western blotting and use a reliable housekeeping protein for normalization. |
| Inconsistent in vivo efficacy in mouse models of fibrosis (e.g., unilateral ureteral obstruction - UUO). | 1. Animal Model Variability: Age, weight, and genetic background of the mice can influence the fibrotic response. 2. Surgical Procedure: Inconsistencies in the UUO surgery can lead to variable degrees of obstruction and subsequent fibrosis. 3. Drug Administration: Inaccurate dosing or inconsistent route and timing of administration. | 1. Standardize Animal Cohorts: Use age- and weight-matched animals from a reputable supplier. 2. Refine Surgical Technique: Ensure the surgical procedure is performed consistently by a trained individual to minimize variability in the degree of ureteral obstruction. 3. Ensure Accurate Dosing: Carefully calculate and administer the correct dose of this compound based on the animal's body weight. Maintain a consistent daily administration schedule.[1] |
| Unexpected off-target effects or cellular toxicity. | 1. High Compound Concentration: Using concentrations of this compound significantly above the recommended range. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may exert toxic effects at higher concentrations. | 1. Perform Dose-Response Studies: Determine the optimal, non-toxic concentration range for your specific cell line or in vivo model. 2. Use Appropriate Vehicle Controls: Always include a vehicle-only control group to distinguish the effects of the compound from those of the solvent. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][3] By inhibiting SphK2, it prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This leads to an accumulation of intracellular sphingosine and a decrease in S1P levels.[5] The anti-fibrotic effects of this compound are attributed to the accumulation of sphingosine, which in turn increases the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[2]
2. What is the selectivity of this compound for SphK2 over SphK1?
This compound exhibits significant selectivity for SphK2 over SphK1. It has been reported to have a 40-fold selectivity for mouse SphK2 over SphK1[4] and a 23-fold selectivity for human SphK2 over hSphK1.[3]
3. What are the recommended in vitro and in vivo concentrations/doses for this compound?
-
In Vitro: Effective concentrations typically range from 0.3 µM to 10 µM in cell culture experiments.[1] For example, 3 µM has been used to reduce TGF-β-induced expression of profibrotic markers in primary mouse renal fibroblasts.[1]
-
In Vivo: A commonly used dose in mouse models of renal fibrosis is 5 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1]
4. How should this compound be prepared and stored?
This compound is soluble in water up to 20 mM and in DMSO up to 100 mM.[4] For long-term storage, it is recommended to store the compound at -20°C.[4] It is advisable to prepare concentrated stock solutions, aliquot them, and store them at -20°C to avoid multiple freeze-thaw cycles.
5. What are the expected outcomes of successful this compound treatment in a renal fibrosis model?
In a unilateral ureteral obstruction (UUO) mouse model, successful treatment with this compound is expected to result in:
-
Reduced collagen accumulation and extracellular matrix deposition.[2]
-
Decreased expression of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).[2]
-
Increased sphingosine accumulation and Smad7 expression in the kidney tissue.[2]
-
Reduced phosphorylation of Smad2.[1]
-
Decreased infiltration of macrophages.[1]
III. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 (SphK2) | 0.4 µM | - | [1] |
| Ki (mouse SphK2) | 0.4 µM | Mouse | [4] |
| Ki (human SphK2) | 340 nM | Human | [3] |
| Selectivity (SphK2 vs. SphK1) | 40-fold | Mouse | [4] |
| Selectivity (hSphK2 vs. hSphK1) | 23-fold | Human | [3] |
Table 2: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Treatment | Outcome | Reference |
| Renal Interstitial Fibrosis | 5 mg/kg, i.p., daily for 9 days | Attenuated | [1] |
| Collagen Accumulation | 5 mg/kg, i.p., daily | Reduced | [2] |
| α-SMA Expression | 5 mg/kg, i.p., daily | Decreased | [2] |
| Col1, FN-1, CTGF mRNA & Protein | 5 mg/kg, i.p., daily | Downregulated | [1][2] |
| Smad7 Expression | 5 mg/kg, i.p., daily | Increased | [2] |
| Smad2 Phosphorylation | 5 mg/kg, i.p., daily | Reduced | [1] |
| Macrophage Infiltration | 5 mg/kg, i.p., daily | Reduced | [1] |
IV. Experimental Protocols
1. In Vitro Inhibition of Profibrotic Markers in Primary Mouse Renal Fibroblasts
-
Cell Culture: Culture primary mouse renal fibroblasts in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Fibrosis: Induce a fibrotic phenotype by treating the cells with transforming growth factor-beta (TGF-β). A typical concentration is 1-5 ng/mL.
-
This compound Treatment: Treat the cells with this compound at concentrations ranging from 0.3 µM to 10 µM for 16 hours.[1] Include a vehicle control (e.g., DMSO).
-
Analysis of Profibrotic Markers: After treatment, harvest the cells and analyze the expression of profibrotic markers such as Collagen 1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF) at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
2. In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animal Model: Use age- and weight-matched male C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mice and perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two locations to induce complete obstruction. The right kidney serves as a contralateral control.
-
This compound Administration: On the day of surgery and for the following 9 days, administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily.[1] Administer a vehicle control to a separate cohort of mice.
-
Tissue Harvesting and Analysis: At day 10 post-surgery, euthanize the mice and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Histological Analysis: Fix a portion of the kidney in formalin, embed in paraffin, and perform histological staining (e.g., Masson's trichrome, Sirius red) to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as α-SMA and F4/80 for macrophages.
-
Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent protein (Western blot) and RNA (qRT-PCR) analysis of markers like Col1, FN-1, CTGF, Smad7, and phosphorylated Smad2.
-
Sphingolipid Analysis: A portion of the kidney tissue can be used for mass spectrometry-based analysis of sphingosine and S1P levels.
V. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SphK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SLM6031434 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective sphingosine kinase 2 (SphK2) inhibitor, SLM6031434, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent inhibitor of sphingosine kinase 2 (SphK2).[1] Its mechanism of action in attenuating fibrosis involves the inhibition of SphK2, which leads to an accumulation of sphingosine. This, in turn, increases the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling cascade.[1][2]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in a mouse model of tubulointerstitial fibrosis induced by unilateral ureteral obstruction (UUO).[1][2] It has also been shown to reduce tumor growth and lung metastasis in a syngeneic murine breast cancer model.
Q3: What are the reported effects of this compound on blood sphingosine 1-phosphate (S1P) levels?
A3: Paradoxically for a kinase inhibitor, this compound has been shown to increase blood S1P levels in wild-type mice. This is thought to be due to a decreased clearance of S1P from the blood.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound hydrochloride is soluble in water (up to 20 mM) and DMSO (up to 100 mM). For in vivo studies, it has been successfully administered when formulated in a 2% solution of hydroxypropyl-β-cyclodextrin.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in a Fibrosis Model
-
Question: We are not observing the expected anti-fibrotic effects of this compound in our UUO mouse model, or the results are highly variable between animals. What are the potential causes and solutions?
-
Answer:
-
Suboptimal Dosing or Formulation: Ensure the correct dosage is being administered. A daily intraperitoneal (i.p.) dose of 5 mg/kg has been shown to be effective in the UUO model. The formulation is also critical; a 2% solution of hydroxypropyl-β-cyclodextrin is a validated vehicle. Improper solubilization can lead to inconsistent dosing.
-
Timing of Administration: The timing of treatment initiation relative to the induction of fibrosis is crucial. In the UUO model, daily treatment is typically initiated at the time of the obstruction procedure.
-
Surgical Variability: The UUO surgical procedure itself can have variability, leading to differing degrees of initial injury. Ensure the surgical procedure is standardized and performed consistently.
-
Animal Strain and Health: The strain, age, and health status of the mice can influence the fibrotic response. It is important to use age- and sex-matched animals in good health.
-
Issue 2: Unexpected Side Effects or Toxicity
-
Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after administration of this compound. What could be the cause?
-
Answer:
-
Vehicle-Related Toxicity: While generally considered safe, high concentrations of cyclodextrins can be associated with renal toxicity when administered parenterally. It is advisable to run a vehicle-only control group to assess for any vehicle-specific effects.
-
Off-Target Effects: Although this compound is highly selective for SphK2, the possibility of off-target effects cannot be entirely ruled out, especially at higher doses. Some sphingosine kinase inhibitors have been reported to have off-target effects on dihydroceramide desaturase. Consider reducing the dose if toxicity is observed.
-
Pharmacodynamic Effects: The increase in circulating S1P levels induced by this compound could potentially have unforeseen physiological consequences. Monitoring basic health parameters of the animals is essential.
-
Issue 3: Difficulty in Reproducing Anti-Tumor Effects
-
Question: We are attempting to replicate the anti-tumor effects of this compound in a breast cancer model but are not seeing a significant reduction in tumor growth. What should we check?
-
Answer:
-
Tumor Microenvironment: The anti-tumor effects of this compound in the breast cancer model are linked to its ability to create a hostile anti-tumor microenvironment, partly by suppressing the activation of cancer-associated fibroblasts (CAFs). The choice of tumor model and the presence of a significant stromal component are likely important for observing efficacy.
-
Route of Administration: Both local (intratumoral) and systemic (intraperitoneal) administration of this compound have been shown to be effective in the breast cancer model. Ensure the chosen route of administration is appropriate for your experimental question.
-
Immune System Involvement: The creation of an anti-tumor microenvironment may involve the host immune system. The use of immunocompetent mouse strains is therefore critical for evaluating the full therapeutic potential of this compound in cancer models.
-
Experimental Protocols
1. Unilateral Ureteral Obstruction (UUO) Mouse Model for Renal Fibrosis
-
Objective: To induce renal fibrosis and assess the anti-fibrotic efficacy of this compound.
-
Animal Model: 10-12 week-old male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture.
-
Close the incision with sutures or wound clips.
-
The contralateral (right) kidney serves as an internal control.
-
-
This compound Treatment:
-
Dose: 5 mg/kg body weight.
-
Formulation: Dissolved in a 2% solution of hydroxypropyl-β-cyclodextrin.
-
Administration: Daily intraperitoneal (i.p.) injection.
-
Duration: 7-14 days, starting from the day of surgery.
-
-
Endpoint Analysis:
-
Harvest kidneys at the end of the treatment period.
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Stain sections with Masson's trichrome or Sirius Red to assess collagen deposition.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen-1 (Col1), and fibronectin-1 (FN-1).
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of profibrotic genes.
-
2. Syngeneic Orthotopic Breast Cancer Mouse Model
-
Objective: To evaluate the anti-tumor and anti-metastatic effects of this compound.
-
Animal Model: Female C57BL/6 mice.
-
Cell Line: E0771.LMB murine breast cancer cells.
-
Procedure:
-
Harvest E0771.LMB cells and resuspend in an appropriate medium (e.g., DMEM).
-
Implant 0.1 x 10^6 cells in 20 µL into the 4th mammary fat pad.
-
Monitor tumor growth by caliper measurements. Tumor volume can be calculated using the formula: (Width^2 x Length)/2.
-
-
This compound Treatment:
-
Dose: 2 mg/kg body weight.
-
Formulation: Dissolved in a suitable vehicle (e.g., 2% hydroxypropyl-β-cyclodextrin).
-
Administration: Intraperitoneal (i.p.) injection every other day, starting when tumors are established.
-
-
Endpoint Analysis:
-
Monitor tumor volume throughout the study.
-
At the end of the study, excise the primary tumor and weigh it.
-
Harvest lungs to assess metastasis. Metastatic burden can be quantified by counting surface nodules or by qPCR for a tumor-specific marker.
-
Immunohistochemistry: Analyze the primary tumor for markers of proliferation (e.g., Ki-67) and fibrosis/CAF activation (e.g., α-SMA).
-
Quantitative Data Summary
Table 1: Effect of this compound on Markers of Renal Fibrosis in the UUO Mouse Model
| Marker | Treatment Group | Result | Reference |
| Collagen Accumulation | Vehicle | Substantial increase | |
| This compound (5 mg/kg/day, i.p.) | Reduced accumulation | ||
| α-Smooth Muscle Actin (α-SMA) | Vehicle | Increased expression | |
| This compound (5 mg/kg/day, i.p.) | Decreased expression | ||
| Collagen-1 (Col1) mRNA | Vehicle | Upregulated | |
| This compound (5 mg/kg/day, i.p.) | Downregulated | ||
| Fibronectin-1 (FN-1) mRNA | Vehicle | Upregulated | |
| This compound (5 mg/kg/day, i.p.) | Downregulated | ||
| Smad7 Protein | Vehicle | - | |
| This compound (5 mg/kg/day, i.p.) | Increased expression |
Table 2: Effect of this compound on Tumor Growth and Metastasis in a Syngeneic Breast Cancer Model
| Parameter | Treatment Group | Result | Reference |
| Primary Tumor Growth | Vehicle | Progressive tumor growth | |
| This compound (2 mg/kg, i.p., every other day) | Greatly reduced tumor growth | ||
| Lung Metastasis | Vehicle | Spontaneous lung metastases | |
| This compound (2 mg/kg, i.p., every other day) | Greatly reduced lung metastases |
Signaling Pathways and Experimental Workflows
References
How to store and handle SLM6031434 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of SLM6031434 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2] Its mechanism of action is to block the catalytic activity of SphK2, which is the enzyme responsible for phosphorylating sphingosine to form the bioactive lipid mediator, sphingosine-1-phosphate (S1P).[3] By inhibiting SphK2, this compound leads to an accumulation of cellular sphingosine and a decrease in S1P levels.[4][5] This shift in the sphingolipid rheostat has been shown to exert anti-fibrotic effects, in part by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.
Q2: What are the recommended storage conditions for this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can ensure stability for at least two years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from moisture, it is important to store the powder and solutions in a tightly sealed container away from moisture.
Q3: How should I prepare stock solutions of this compound?
A3: this compound hydrochloride is soluble in several common laboratory solvents. For most applications, preparing a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended. The compound is also soluble in ethanol and dimethylformamide (DMF). When preparing aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Q4: Is this compound selective for SphK2 over SphK1?
A4: Yes, this compound is highly selective for SphK2. The inhibitory constant (Ki) for SphK2 is approximately 0.4 µM, while for SphK1 it is greater than 20 µM. This selectivity allows for the specific investigation of SphK2's role in cellular processes.
Data Presentation
Storage and Stability
| Form | Storage Temperature | Stability | Special Instructions |
| Solid Powder | -20°C | ≥ 2 years | Store in a tightly sealed container, away from moisture. |
| Stock Solution in Solvent | -80°C | 6 months | Use within 6 months. |
| -20°C | 1 month | Use within 1 month. | |
| Aqueous Solution | 4°C | Not recommended for more than one day. | Prepare fresh for each experiment. |
Solubility
| Solvent | Solubility | Concentration | Notes |
| Water | Soluble | 20 mM or 40 mg/mL | May require sonication and warming. |
| DMSO | Soluble | ~20 mg/mL or 100 mM | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | ~5 mg/mL | Purge with an inert gas. |
| DMF | Soluble | ~20 mg/mL | Purge with an inert gas. |
| 1:1 DMSO:PBS (pH 7.2) | Sparingly Soluble | ~0.5 mg/mL | First dissolve in DMSO, then dilute with PBS. |
Experimental Protocols & Troubleshooting
General Experimental Workflow
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitates in cell culture media. | The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media has been exceeded. | Ensure the final DMSO concentration in your media is low (typically ≤ 0.1%). When preparing the working solution, add the stock solution to the media while vortexing to ensure rapid mixing. If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent or no observable effect. | - Compound degradation: Improper storage of the powder or stock solutions. - Incorrect concentration: The concentration used may be too low for the specific cell type or experimental conditions. - Cellular context: The role of SphK2 can be cell-type specific. | - Always store the compound and its solutions as recommended. Prepare fresh dilutions for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations in the range of 0.3-10 µM. - Review literature to understand the role of the SphK1/SphK2 axis in your model system. |
| Unexpected or paradoxical biological effects (e.g., increased S1P in vivo). | - Compensatory mechanisms: Inhibition of SphK2 can sometimes lead to an upregulation of SphK1. - Altered S1P clearance: In vivo, SphK2 inhibition has been shown to decrease the clearance of S1P from the blood, leading to an overall increase in circulating S1P levels. | - Measure the expression or activity of both SphK1 and SphK2 to check for compensatory effects. - Be aware that in vivo effects on circulating S1P may differ from the expected decrease in intracellular S1P. Interpret in vivo and in vitro results carefully, considering the different roles of SphK2 in different compartments. |
| Cell toxicity observed. | High concentrations of the compound or the solvent (DMSO) may be toxic to cells. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. - Ensure the final DMSO concentration is not exceeding a non-toxic level for your cells. |
Signaling Pathway
The Sphingolipid Rheostat and the Effect of this compound
Caption: Inhibition of SphK2 by this compound alters the sphingolipid balance.
References
Preventing SLM6031434 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of SLM6031434 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solubility?
This compound is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] It is supplied as a hydrochloride salt.[1][2] The solubility of this compound hydrochloride is as follows:
| Solvent | Solubility |
| Water | up to 20 mM[1] |
| DMSO | up to 100 mM |
Note: For aqueous stock solutions, gentle warming and sonication may be required to achieve complete dissolution.
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the culture medium may be above its solubility limit.
-
Improper Dilution Technique: Adding a concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to "crash out" of solution.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells and can also contribute to precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins that can sometimes interact with the compound, leading to precipitation.
-
Temperature and pH Shifts: Changes in the temperature or pH of the medium upon the addition of the compound stock solution can affect its solubility.
Q3: How can I visually identify this compound precipitation?
Precipitation can appear as fine, crystalline particles, a general cloudiness or turbidity in the medium, or larger, more distinct crystals. It is crucial to distinguish this from microbial contamination, which often presents as uniform turbidity and may be accompanied by a rapid pH change.
Troubleshooting Guide
If you are encountering precipitation with this compound, follow these troubleshooting steps:
Problem: Precipitate forms immediately upon adding the this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| "Salting Out" Effect / Improper Dilution | Instead of adding the concentrated stock directly, first, pre-dilute the stock in a smaller volume of pre-warmed (37°C) culture medium with vigorous mixing before adding it to the final culture volume. |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. This will require a larger volume to be added to the culture, but it reduces the immediate concentration gradient. |
| Incorrect Dilution Technique | Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion. |
Problem: Precipitate appears in the culture vessel after a period of incubation.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in your experiment. It is advisable to determine the maximum soluble concentration in your specific cell culture medium. |
| Instability in Media Over Time | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods. |
| Interaction with Media Components | If using serum, consider reducing the concentration or using a serum-free medium if compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonicate the tube in a room temperature water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no particles are visible.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C
-
Microscope
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed medium. It is recommended to perform serial dilutions.
-
Ensure the final DMSO concentration remains consistent across all dilutions and is at a level tolerated by your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Visualizations
Signaling Pathway
This compound is an inhibitor of Sphingosine Kinase 2 (SphK2). Inhibition of SphK2 has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling cascade.
Caption: Mechanism of this compound action on the TGF-β pathway.
Experimental Workflow
A logical workflow for troubleshooting precipitation issues with this compound.
References
Technical Support Center: SLM6031434 Pharmacokinetics in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the pharmacokinetic properties of the selective sphingosine kinase 2 (SphK2) inhibitor, SLM6031434, in rodents. This guide includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to facilitate the smooth execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in rodents?
Q2: What is the expected oral bioavailability of this compound in rodents?
A2: Data on the oral bioavailability of this compound is not currently published. Generally, small molecule inhibitors can have variable oral bioavailability depending on factors like solubility, permeability, and first-pass metabolism. For example, another sphingosine kinase inhibitor, SKI-II, has been shown to be orally bioavailable.[3] Experimental determination via intravenous and oral dosing studies is necessary to ascertain the precise oral bioavailability of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[4] SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in various cellular processes. By inhibiting SphK2, this compound decreases the production of S1P. Interestingly, in vivo studies have shown that selective inhibition of SphK2 can lead to an increase in circulating S1P levels, potentially due to a role of SphK2 in S1P clearance.[4] Furthermore, this compound has been shown to exert anti-fibrotic effects by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling pathway.
Q4: What are the common challenges in rodent pharmacokinetic studies with compounds like this compound?
A4: Common challenges include ensuring accurate dosing, especially for oral gavage, potential for high inter-animal variability, and issues with sample collection and processing. The choice of vehicle for administration can also significantly impact the compound's solubility and absorption.
Quantitative Data Summary
Since specific pharmacokinetic data for this compound is not publicly available, the following table provides an illustrative summary based on a closely related selective SphK2 inhibitor, SLP120701, for educational purposes.
| Parameter | Value (in Mice) | Route of Administration | Reference Compound |
| Half-Life (t½) | ~8 hours | Intraperitoneal | SLP120701 |
| Bioavailability (F%) | Not Reported | Oral | - |
Note: This data is for a related compound and should be used as an estimate. Researchers must determine the specific pharmacokinetic parameters for this compound through dedicated in vivo studies.
Experimental Protocols
Protocol 1: Determination of Half-Life in Mice (Intraperitoneal Administration)
Objective: To determine the plasma elimination half-life of this compound in mice following a single intraperitoneal (i.p.) injection.
Materials:
-
This compound
-
Vehicle (e.g., 2% solution of hydroxypropyl-β-cyclodextrin)
-
Male C57BL/6j mice (6-12 weeks old)
-
Sterile syringes and needles
-
Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
-
Animal Dosing: Administer the prepared solution to the mice via intraperitoneal injection.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. Serial bleeding from the same mouse can be performed using techniques like submandibular vein puncture.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve. Calculate the elimination half-life (t½) from the terminal phase of the curve using pharmacokinetic software.
Protocol 2: Determination of Oral Bioavailability in Rats
Objective: To determine the absolute oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Male Sprague-Dawley rats
-
Catheters for i.v. administration and blood collection (optional but recommended)
-
Oral gavage needles
-
Other materials as listed in Protocol 1
Procedure:
-
Animal Preparation: If using catheters, surgically implant them in the jugular vein (for i.v. dosing and blood sampling) or carotid artery (for blood sampling) of the rats and allow for recovery.
-
Intravenous Administration: Administer a single i.v. bolus dose of this compound to one group of rats.
-
Oral Administration: Administer a single oral dose of this compound via gavage to a second group of rats.
-
Blood Sampling: Collect serial blood samples at appropriate time points from both groups.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using LC-MS/MS.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both the i.v. and p.o. routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Improper dosing technique (e.g., leakage during oral gavage).- Physiological differences between animals (e.g., stress, food intake).- Inconsistent blood sampling times. | - Ensure proper training and technique for animal handling and dosing.- Standardize experimental conditions (e.g., fasting period, housing).- Adhere strictly to the predetermined sampling schedule. |
| No or very low drug levels detected in plasma after oral dosing | - Poor absorption from the GI tract.- High first-pass metabolism.- Issues with the formulation (e.g., poor solubility). | - Evaluate the physicochemical properties of this compound.- Consider using a different vehicle or formulation to improve solubility.- Investigate potential for high hepatic or intestinal metabolism. |
| Inconsistent results from LC-MS/MS analysis | - Matrix effects from plasma components.- Instability of the compound in plasma.- Improper sample handling and storage. | - Develop and validate a robust LC-MS/MS method, including assessment of matrix effects.- Add a stabilizer to plasma samples if compound instability is suspected.- Ensure samples are processed and stored correctly (e.g., immediate centrifugation, storage at -80°C). |
| Adverse effects observed in animals after dosing | - Toxicity of the compound at the administered dose.- Reaction to the vehicle.- Stress from the procedure. | - Conduct a dose-range finding study to determine the maximum tolerated dose.- Test the vehicle alone for any adverse effects.- Refine animal handling and experimental procedures to minimize stress. |
Visualizations
Caption: Experimental workflow for determining oral bioavailability.
Caption: this compound signaling pathway in fibrosis.
References
- 1. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with SLM6031434: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with SLM6031434, a selective Sphingosine Kinase 2 (SphK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit SphK2 and expect to see a decrease in sphingosine-1-phosphate (S1P) levels. However, in our in vivo mouse model, we are observing an unexpected increase in blood S1P levels. Is this a known off-target effect?
A1: This counterintuitive increase in blood S1P levels in wild-type mice treated with SphK2 inhibitors like this compound has been previously observed and is considered a potential on-target effect rather than a non-specific off-target effect.[1] While this compound decreases S1P levels in cultured cells, the in vivo response is different.[1] The exact mechanism is still under investigation, but it is not attributed to off-target effects such as blockade of S1P lyase.[1] It is crucial to note that the inactive R-enantiomer of this compound does not produce this effect, suggesting it is related to SphK2 inhibition.[1]
Q2: Our experimental results are inconsistent with the expected anti-fibrotic effects of this compound. What could be the underlying cause?
A2: While this compound has demonstrated anti-fibrotic efficacy, discrepancies can arise from several factors.[2] It is important to consider potential off-target effects on the broader sphingolipid metabolism. Studies have shown that some SphK inhibitors can affect sphingolipid de novo synthesis by targeting enzymes like 3-ketodihydrosphingosine reductase and dihydroceramide desaturase. Therefore, it is highly recommended to monitor the complete cellular sphingolipid profile when using SphK inhibitors to gain a comprehensive understanding of the observed effects.
Q3: We are observing cellular effects that cannot be solely attributed to SphK2 inhibition. How can we investigate potential off-target effects of this compound?
A3: Investigating potential off-target effects is critical for accurate data interpretation. A recommended approach is to perform a comprehensive analysis of the sphingolipidome to assess changes in various sphingolipid species beyond S1P. Additionally, utilizing a less active enantiomer of this compound, such as SLM6081442, as a negative control can help differentiate between on-target and off-target effects.
Troubleshooting Guide
Unexpected Finding: Increased Blood S1P Levels In Vivo
| Experimental Step | Troubleshooting Action | Expected Outcome |
| Confirm On-Target Effect | Administer the inactive R-enantiomer of this compound (SLM6081442) to a control group of mice. | The inactive enantiomer should not cause an increase in blood S1P levels, confirming the effect is linked to SphK2 inhibition. |
| Measure Sphingosine Levels | In addition to S1P, measure blood sphingosine levels. | An increase in sphingosine is expected, as SphK2 is inhibited from phosphorylating it to S1P. |
| Cell-Based Assay Comparison | Treat a relevant cell line (e.g., U937 cells) with this compound and measure intracellular S1P levels. | A decrease in intracellular S1P levels should be observed, highlighting the differential effects between in vitro and in vivo systems. |
Unexpected Finding: Lack of Anti-Fibrotic Effect or Inconsistent Results
| Experimental Step | Troubleshooting Action | Expected Outcome |
| Verify Compound Potency and Selectivity | Confirm the IC50 and Ki values for your batch of this compound. | The values should align with the reported data. |
| Analyze Sphingolipid Profile | Perform lipidomics to analyze the levels of various sphingolipids, not just S1P. | This can reveal off-target effects on other parts of the sphingolipid pathway. |
| Assess Downstream Markers | Measure the expression of downstream targets of the anti-fibrotic pathway, such as Smad7, Col1, FN-1, and CTGF. | An increase in Smad7 and a decrease in pro-fibrotic markers are expected with effective SphK2 inhibition. |
| Control for Vehicle Effects | Ensure appropriate vehicle controls are included in all experiments. | The vehicle should not have any significant effect on the measured parameters. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 0.4 µM | SphK2 | |
| Ki | 0.4 µM | mouse SphK2 | |
| Selectivity | 40-fold over SphK1 | SphK2 |
Experimental Protocols
Protocol 1: In Vivo Administration and Blood Sample Analysis
-
Animal Model: Use 6-12 week old C57BL/6j mice.
-
Compound Preparation: Dissolve this compound in a 2% solution of hydroxypropyl-β-cyclodextrin.
-
Administration: Inject mice intraperitoneally (i.p.) with 5 or 10 mg/kg of this compound.
-
Blood Collection: Collect whole blood at specified time points post-injection.
-
Sample Processing and Analysis: Process the blood samples immediately for LC/MS analysis to quantify S1P and other sphingolipid levels.
Protocol 2: Analysis of Anti-Fibrotic Markers in Primary Renal Fibroblasts
-
Cell Culture: Culture primary mouse renal fibroblasts.
-
Treatment: Treat the cells with this compound at concentrations ranging from 0.3-10 µM for 16 hours. To induce a fibrotic response, cells can be co-treated with TGF-β (3 µM) for 16 hours.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to analyze the protein expression of Smad7, Col1, FN-1, and CTGF.
-
mRNA Expression Analysis: Extract RNA and perform RT-qPCR to analyze the mRNA expression of the target genes.
Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Validation & Comparative
Comparative Analysis of SLM6031434 and HWG-35D in the Attenuation of Renal Fibrosis
An Objective Guide for Researchers
This guide provides a detailed comparison of two selective sphingosine kinase 2 (SphK2) inhibitors, SLM6031434 and HWG-35D, based on their performance in preclinical models of renal fibrosis. The information presented is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for chronic kidney disease (CKD).
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is a common final pathway for virtually all forms of CKD, leading to progressive loss of kidney function.[1] A key mediator in this process is the transforming growth factor-β (TGF-β) signaling pathway.[2][3][4] Both this compound and HWG-35D have emerged as potent anti-fibrotic agents that target this pathway through a novel mechanism involving the inhibition of SphK2.[1]
Mechanism of Action: SphK2 Inhibition
This compound and HWG-35D are highly selective inhibitors of sphingosine kinase 2 (SphK2). Their mechanism of action in combating renal fibrosis is centered on the modulation of the TGF-β/Smad signaling cascade. Inhibition of SphK2 leads to an accumulation of its substrate, sphingosine. This increase in intracellular sphingosine promotes the expression of Smad7, which is a natural inhibitor of the pro-fibrotic TGF-β pathway. By upregulating Smad7, these compounds effectively counteract the signaling that leads to the expression of key fibrotic markers.
Comparative In Vivo Performance
The anti-fibrotic efficacy of both compounds was evaluated in a unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing progressive renal interstitial fibrosis. Treatment with either this compound or HWG-35D resulted in a significant attenuation of the fibrotic response compared to vehicle-treated mice.
Table 1: Effect of SphK2 Inhibitors on Markers of Renal Fibrosis in UUO Model
| Marker | Vehicle Control | This compound | HWG-35D | Outcome |
|---|---|---|---|---|
| Collagen Accumulation | High | Reduced | Reduced | Both compounds decreased extracellular matrix deposition. |
| Collagen-1 (Col1) Expression | High | Decreased | Decreased | Significant reduction in a primary collagen type. |
| Fibronectin-1 (FN-1) Expression | High | Decreased | Decreased | Downregulation of a key extracellular matrix glycoprotein. |
| CTGF Expression | High | Decreased | Decreased | Reduction in connective tissue growth factor, a pro-fibrotic cytokine. |
| α-SMA Expression | High | Decreased | Decreased | Indicates a reduction in myofibroblast activation. |
Note: Data is summarized from the findings reported in the validation study. The study demonstrated a comparable anti-fibrotic effect between this compound and HWG-35D.
Comparative In Vitro Performance
The direct effects of the inhibitors were also tested on primary renal fibroblasts. Both compounds demonstrated a dose-dependent increase in the expression of the anti-fibrotic protein Smad7 and subsequently ameliorated the expression of pro-fibrotic markers.
Table 2: In Vitro Inhibitory Activity and Effects
| Parameter | This compound | HWG-35D |
|---|---|---|
| Target | Sphingosine Kinase 2 (SphK2) | Sphingosine Kinase 2 (SphK2) |
| IC₅₀ (SphK2) | 0.4 µM | 41 nM |
| Selectivity | >23-fold over SphK1 | >100-fold over SphK1 |
| Effect on Smad7 Expression | Dose-dependent increase | Dose-dependent increase |
| Effect on Col1, FN-1, CTGF | Ameliorated expression | Ameliorated expression |
Experimental Protocols
The primary in vivo data supporting the efficacy of these compounds was generated using the Unilateral Ureteral Obstruction (UUO) model. This is a standard and reproducible surgical procedure to induce renal fibrosis.
Unilateral Ureteral Obstruction (UUO) Model Protocol
-
Anesthesia and Preparation: Mice are anesthetized. An abdominal incision is made to expose the kidneys and ureters.
-
Ureter Ligation: The left ureter is carefully isolated from surrounding tissue. It is then securely ligated at two points using surgical silk. The contralateral (right) kidney serves as an internal control. For sham-operated controls, the ureter is mobilized but not ligated.
-
Closure and Recovery: The abdominal wall and skin are sutured. Post-operative care includes analgesics and fluid administration to prevent dehydration.
-
Compound Administration: Treatment with this compound, HWG-35D, or a vehicle control is initiated, often one day post-surgery, and continued for the duration of the experiment (e.g., 9 days). Administration is typically via intraperitoneal injection or oral gavage.
-
Tissue Collection: At the end of the treatment period, the mice are euthanized, and the obstructed kidneys are harvested for analysis.
-
Fibrosis Analysis: The extent of fibrosis is quantified through various methods, including Masson's trichrome staining for collagen deposition and Western blotting or qPCR for the expression of fibrotic markers like Col1, FN-1, and α-SMA.
Conclusion
Both this compound and HWG-35D have demonstrated significant and comparable anti-fibrotic effects in a robust preclinical model of renal fibrosis. By selectively inhibiting SphK2, these compounds upregulate the key anti-fibrotic protein Smad7, thereby suppressing the TGF-β signaling pathway responsible for extracellular matrix deposition. These findings validate SphK2 as a promising pharmacological target for the development of novel therapies aimed at treating and potentially reversing fibrosis in chronic kidney disease. Based on the available data, HWG-35D exhibits greater potency (lower IC₅₀) and higher selectivity for SphK2 over SphK1 compared to this compound.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 4. Targeting TGF-β Signaling in Kidney Fibrosis [mdpi.com]
A Head-to-Head Comparison of SLM6031434 and ABC294640 for Sphingosine Kinase 2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent SphK2 Inhibitors
Sphingosine kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism, catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1][2] This pathway is implicated in a multitude of cellular processes, and its dysregulation is linked to diseases ranging from cancer to fibrosis and inflammatory disorders.[1][2][3] Consequently, the development of potent and selective SphK2 inhibitors is a significant focus of therapeutic research. This guide provides a detailed comparison of two widely studied SphK2 inhibitors, SLM6031434 and ABC294640 (also known as Opaganib), focusing on their inhibitory potency, selectivity, cellular effects, and the experimental protocols used for their evaluation.
Quantitative Performance: this compound vs. ABC294640
This compound emerges as a significantly more potent and selective inhibitor of SphK2 in direct biochemical assays compared to ABC294640. However, their effects at the cellular level reveal complex activities beyond simple enzyme inhibition, particularly for ABC294640.
| Parameter | This compound | ABC294640 (Opaganib) | Notes |
| Target | Sphingosine Kinase 2 (SphK2) | Sphingosine Kinase 2 (SphK2) | Both are designed as SphK2 inhibitors. |
| IC50 (SphK2) | ~0.4 µM | ~60 µM (cell-free assay) | Lower IC50 indicates higher potency. This compound is approximately 150-fold more potent. |
| Ki (SphK2) | ~0.4 µM (mouse SphK2) | ~9-10 µM | Ki is a more direct measure of binding affinity. This compound shows >20-fold higher affinity. |
| Selectivity | >50-fold for SphK2 over SphK1 (SphK1 Ki >20 µM) | Selective for SphK2 | This compound demonstrates high isoform selectivity. |
| Mechanism | ATP-competitive inhibitor | Competitive with respect to sphingosine | The inhibitors compete with different substrates of the kinase. |
| Cellular S1P Levels | Decreases S1P and increases sphingosine as expected. | Paradoxically increases S1P and dhS1P in several cell lines. | This unexpected effect of ABC294640 suggests complex off-target activities. |
| Other Targets | May affect dihydroceramide desaturase (DEGS) activity. | Known to inhibit dihydroceramide desaturase (DEGS). | This off-target activity likely contributes to the observed increase in cellular S1P. |
| Oral Bioavailability | Not specified | Yes | ABC294640 has been developed for oral administration and is in clinical trials. |
Signaling Pathway and Inhibitor Action
SphK2 converts sphingosine into S1P within various cellular compartments, including the nucleus and mitochondria, where S1P can regulate processes like gene expression and apoptosis. Inhibition of SphK2 is intended to decrease S1P production, thereby shifting the cellular "rheostat" away from pro-survival S1P and towards pro-apoptotic sphingosine and ceramide.
Caption: The SphK2 signaling pathway and points of inhibition.
Experimental Protocols
The determination of key quantitative metrics such as IC50 relies on robust enzymatic assays. Below are generalized protocols representative of those used to evaluate SphK2 inhibitors.
In Vitro SphK2 Enzymatic Assay (IC50 Determination)
This protocol describes a common method for measuring the potency of an inhibitor against recombinant SphK2 enzyme. The principle is to measure the production of a reaction product (e.g., ADP or radiolabeled S1P) in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human SphK2 enzyme
-
Substrates: Sphingosine and ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)
-
Assay Buffer: Typically contains Tris-HCl (pH 7.4), MgCl₂, and other components to ensure optimal enzyme activity.
-
Inhibitor compounds (this compound, ABC294640) dissolved in DMSO.
-
96-well assay plates.
-
Detection system (e.g., scintillation counter for radiometric assays, luminometer for ADP-Glo assays).
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mix: In each well of a 96-well plate, add the assay buffer, a fixed concentration of SphK2 enzyme, and the diluted inhibitor.
-
Initiation: Start the enzymatic reaction by adding the substrates, sphingosine and ATP. For IC50 determination, substrate concentrations are typically kept constant near their Km value.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination & Detection:
-
Radiometric Method: Stop the reaction. Spot the mixture onto a phosphocellulose membrane, which binds the phosphorylated product ([³²P]S1P). Wash away unreacted [³²P]ATP. Quantify the bound radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. The signal intensity is proportional to ADP produced and thus kinase activity.
-
-
Data Analysis: Plot the measured enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: A generalized workflow for IC50 determination.
Summary and Conclusion
This compound and ABC294640 are both valuable tools for studying the function of SphK2, but they exhibit markedly different profiles.
-
This compound is a highly potent and selective biochemical inhibitor of SphK2. Its high potency (Ki ≈ 0.4 µM) and clean cellular phenotype (reduction of S1P) make it an excellent tool for in vitro and in vivo studies where precise and direct inhibition of SphK2 is the primary goal.
-
ABC294640 (Opaganib) is a less potent inhibitor (Ki ≈ 9-10 µM) with established oral bioavailability, which has facilitated its advancement into clinical trials. However, researchers must be aware of its complex cellular activities, including the inhibition of other enzymes in the sphingolipid pathway like dihydroceramide desaturase. This can lead to paradoxical increases in S1P levels in some cellular contexts, meaning its observed biological effects may not be solely attributable to SphK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SLM6031434 and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic efficacy of SLM6031434 against other therapeutic alternatives. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
Mechanism of Action at a Glance
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological process central to a variety of chronic diseases. A key signaling pathway implicated in fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. This compound and its comparators exert their anti-fibrotic effects by modulating this and other related pathways.
This compound is a highly selective inhibitor of sphingosine kinase 2 (SK2). Inhibition of SK2 leads to an accumulation of sphingosine, which in turn increases the expression of Smad7.[1][2][3] Smad7 is an inhibitory Smad that negatively regulates the pro-fibrotic TGF-β/Smad signaling cascade.[1][2] This ultimately leads to a reduction in the expression of key fibrotic markers.
Pirfenidone is an anti-fibrotic agent with a mechanism that is not fully elucidated but is known to modulate TGF-β. It has been shown to reduce the expression of pro-fibrotic and inflammatory mediators.
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). By inhibiting these signaling pathways, nintedanib interferes with fibroblast proliferation and differentiation into myofibroblasts, key events in fibrosis.
Relaxin is a peptide hormone with demonstrated anti-fibrotic properties. It can interfere with TGF-β signaling, in part by preventing the phosphorylation of Smad2.
Peroxisome Proliferator-Activated Receptor (PPAR) agonists , such as troglitazone, have been shown to attenuate renal fibrosis. Their anti-fibrotic effects are mediated through the reduction of TGF-β expression and subsequent downstream signaling.
Comparative Efficacy in a Preclinical Model of Renal Fibrosis
The unilateral ureteral obstruction (UUO) model in rodents is a well-established and widely used model to study renal interstitial fibrosis. The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and its comparators in this model.
Table 1: Effect of Anti-Fibrotic Agents on Collagen Deposition in the UUO Model
| Compound | Animal Model | Dose | Duration of Treatment | Reduction in Collagen | Reference |
| This compound | Mouse | Not Specified | Not Specified | Reduced collagen accumulation | |
| Pirfenidone | Rat | 500 mg/kg/day | 21 days | Significantly suppressed the increase in collagen content | |
| Nintedanib | Mouse | Not Specified | Not Specified | Significantly attenuated renal fibrosis | |
| Relaxin | Mouse | Not Specified | 3 and 9 days | Ameliorated the increase in total collagen and collagen IV | |
| Troglitazone (PPAR-γ agonist) | Mouse | 150 mg/kg/day and 300 mg/kg/day | 3 and 7 days | Decreased expression of collagen I |
Table 2: Effect of Anti-Fibrotic Agents on Key Fibrotic Markers in the UUO Model
| Compound | Animal Model | Key Fibrotic Markers Measured | Observed Effect | Reference |
| This compound | Mouse | Fibronectin-1 (FN-1), Connective Tissue Growth Factor (CTGF), α-Smooth Muscle Actin (α-SMA) | Decreased expression | |
| Pirfenidone | Rat | Type I and IV collagen mRNA, TGF-β mRNA | Inhibited increased expression | |
| Nintedanib | Mouse | Not Specified in abstract | Attenuated renal fibrosis | |
| Relaxin | Mouse | Smad2 phosphorylation, Myofibroblasts | Ameliorated the increase | |
| Troglitazone (PPAR-γ agonist) | Mouse | α-SMA, TGF-β1 mRNA, TGF-β R-I mRNA | Decreased expression |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SLM6031434: A Selective Sphingosine Kinase 2 Inhibitor as a Promising Alternative in Research
For researchers, scientists, and drug development professionals, the pursuit of selective molecular probes is paramount for elucidating complex signaling pathways and developing targeted therapeutics. In the landscape of sphingolipid research, SLM6031434 has emerged as a highly selective inhibitor of sphingosine kinase 2 (SphK2), offering a refined tool for investigating the distinct roles of SphK2 in various physiological and pathological processes. This guide provides an objective comparison of this compound with other notable SphK2 inhibitors, supported by experimental data and detailed methodologies.
Sphingosine kinases (SphKs), with their two isoforms SphK1 and SphK2, are critical enzymes that catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P). While both isoforms generate S1P, they often exhibit distinct, and sometimes opposing, cellular functions, making isoform-selective inhibitors essential for precise investigation. This compound distinguishes itself through its high selectivity for SphK2 over SphK1, a characteristic that minimizes off-target effects and allows for a more accurate dissection of SphK2-specific pathways.
Comparative Analysis of SphK2 Inhibitors
The efficacy and utility of a kinase inhibitor are primarily defined by its potency and selectivity. The following tables summarize the key quantitative data for this compound and other commonly used SphK2 inhibitors.
Table 1: In Vitro Potency and Selectivity of SphK2 Inhibitors
| Inhibitor | Target | IC50 / Kᵢ (µM) | Selectivity (over SphK1) | Reference |
| This compound | SphK2 | 0.4 (IC50/Kᵢ) | ~40-50 fold | [1][2] |
| HWG-35D | SphK2 | 0.041 (IC50) | ~100-fold | [3] |
| ABC294640 (Opaganib) | SphK2 | ~60 (IC50), 9.8 (Kᵢ) | Selective for SphK2 | [4][5] |
| K145 | SphK2 | 4.3 (IC50), 6.4 (Kᵢ) | Inactive against SphK1 | |
| 14c (SLP9101555) | SphK2 | 0.09 (Kᵢ) | ~200-fold |
Table 2: In Vivo Effects of Selected SphK2 Inhibitors
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| This compound | Unilateral Ureteral Obstruction (UUO) in mice | 5 mg/kg, i.p., daily | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression. | |
| HWG-35D | Imiquimod-induced psoriasis in mice | Topical application | Ameliorated skin lesions, normalized serum IL-17A levels. | |
| K145 | U937 tumor xenograft in mice | 50 mg/kg, oral gavage, daily | Significantly inhibited tumor growth. |
Experimental Evidence and Methodologies
The superior selectivity of this compound translates to more reliable experimental outcomes, particularly in studies of renal fibrosis where SphK2 has been identified as a key player.
In Vitro Anti-Fibrotic Effects in Renal Fibroblasts
In primary mouse renal fibroblasts, this compound has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis.
Experimental Protocol: TGF-β-Induced Fibrosis in Primary Mouse Renal Fibroblasts
-
Cell Culture: Primary mouse renal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.3-10 µM) for a specified period (e.g., 16 hours).
-
Induction of Fibrosis: TGF-β is added to the culture medium to induce the expression of pro-fibrotic markers.
-
Analysis: After incubation, cell lysates are collected for Western blot analysis to quantify the expression of fibrotic markers such as Collagen I (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF). The expression of Smad7, a negative regulator of TGF-β signaling, is also assessed.
A notable finding is that this compound dose-dependently increases the expression of Smad7 in these cells. This upregulation of an endogenous anti-fibrotic protein highlights a key mechanism of its action.
In Vivo Efficacy in a Model of Renal Fibrosis
The anti-fibrotic potential of this compound has been validated in the unilateral ureteral obstruction (UUO) mouse model, a well-established model for studying renal interstitial fibrosis.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points to induce obstruction. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Inhibitor Administration: Mice in the treatment group receive daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) starting from the day of surgery for a specified duration (e.g., 9 days). The control group receives vehicle injections.
-
Tissue Collection and Analysis: At the end of the treatment period, the obstructed kidneys are harvested. Tissue sections are prepared for histological analysis (e.g., Masson's trichrome staining for collagen deposition). Protein and mRNA levels of fibrotic markers (Col1, FN-1, CTGF, α-SMA) and signaling molecules (Smad7, phospho-Smad2) are quantified by Western blot and qPCR, respectively.
In this model, treatment with this compound significantly attenuates the fibrotic response, as evidenced by reduced collagen deposition and decreased expression of key fibrotic markers.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: SphK2-TGF-β Signaling Pathway in Renal Fibrosis.
The above diagram illustrates the central role of TGF-β in promoting fibrosis through the Smad signaling pathway. Inhibition of SphK2 by this compound leads to an increase in Smad7, which in turn inhibits the phosphorylation of Smad2/3, thereby downregulating the expression of fibrotic genes.
Caption: In Vitro Experimental Workflow.
This workflow outlines the key steps in assessing the anti-fibrotic effects of this compound in a cell-based assay.
Caption: In Vivo Experimental Workflow.
This diagram illustrates the experimental design for evaluating the in vivo efficacy of this compound in a mouse model of renal fibrosis.
Conclusion
This compound stands out as a valuable tool for researchers due to its high selectivity for SphK2. This specificity allows for a more precise investigation of SphK2-mediated signaling pathways, reducing the confounding variables associated with less selective inhibitors. The experimental data from both in vitro and in vivo models strongly support its anti-fibrotic effects, particularly in the context of renal disease, by modulating the TGF-β/Smad7 signaling axis. For scientists and drug development professionals, this compound represents a selective and effective alternative for exploring the therapeutic potential of SphK2 inhibition.
References
- 1. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes [mdpi.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
Cross-Validation of SLM6031434 Results with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor SLM6031434 with genetic models for validating Sphingosine Kinase 2 (SphK2) as a therapeutic target. Experimental data and detailed protocols are presented to support the cross-validation of findings.
This compound is a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme implicated in various pathological processes, including cancer and fibrosis.[1][2][3][4][5] The validation of pharmacological findings with genetic models is a cornerstone of robust drug development. This guide outlines the parallels between the effects of this compound and those observed in SphK2 knockout (Sphk2-/-) mouse models, providing a framework for cross-validating research outcomes.
Comparative Analysis of Pharmacological and Genetic Inhibition of SphK2
The primary mechanism of this compound is the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4][6] This action leads to an accumulation of sphingosine and a decrease in S1P levels within specific cellular compartments.[1][5][7] Genetic deletion of SphK2 in mouse models provides a parallel system to study the long-term consequences of SphK2 absence.
Table 1: Quantitative Comparison of this compound and SphK2 Genetic Models
| Parameter | This compound | SphK2 Knockout (Sphk2-/-) | Key Findings & References |
| Target Selectivity | Ki = 0.4 µM for mouse SphK2; 40-fold selectivity over SphK1.[2] | Complete ablation of SphK2 activity. | Both approaches offer high specificity for SphK2, though the inhibitor provides temporal control.[2][7] |
| Biochemical Effect | Decreases intracellular S1P, increases sphingosine.[1][5][7] | Systemic and tissue-specific alterations in sphingolipid metabolism. | Pharmacological inhibition acutely recapitulates the core biochemical phenotype of the genetic model.[7] |
| In Vivo Phenotype (Fibrosis) | Attenuates renal interstitial fibrosis in unilateral ureteral obstruction (UUO) models.[1][5][8] | Reduced fibrosis in UUO models. | Both interventions lead to a similar anti-fibrotic phenotype, validating SphK2 as a target in fibrosis.[8][9] |
| In Vivo Phenotype (Cancer) | Reduces tumor growth and lung metastases in breast cancer models.[6] | Decreased tumor growth and metastasis in syngeneic breast cancer models.[6] | The anti-tumor effects of this compound are consistent with the phenotype of SphK2 knockout mice.[6] |
| Pharmacodynamics | Raises blood S1P levels in wild-type mice.[2][7] | Elevated basal blood S1P levels. | This counterintuitive systemic effect is a consistent pharmacodynamic marker for SphK2 inhibition/deletion.[7] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach, the following diagrams illustrate the relevant signaling pathway and a typical workflow for cross-validating this compound with a SphK2 knockout model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of SLM6031434 and Standard Anti-Fibrotic Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anti-fibrotic drug SLM6031434 with the standard-of-care anti-fibrotic agents, Pirfenidone and Nintedanib. The comparison is based on available preclinical data, with a focus on their efficacy in the unilateral ureteral obstruction (UUO) model of renal fibrosis. This document is intended to serve as a resource for researchers and professionals in the field of fibrosis drug discovery and development.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Current therapeutic options are limited. This compound is a novel, highly selective inhibitor of sphingosine kinase 2 (SphK2) that has demonstrated potent anti-fibrotic effects in preclinical models. This guide compares its efficacy and mechanism of action with two approved anti-fibrotic drugs, Pirfenidone and Nintedanib. While direct comparative studies are not yet available, this guide synthesizes data from studies using the same animal model to provide an indirect comparison of their anti-fibrotic potential.
Mechanism of Action
The anti-fibrotic activity of these three compounds stems from their distinct molecular targets and downstream effects on pro-fibrotic signaling pathways.
This compound: As a selective SphK2 inhibitor, this compound blocks the conversion of sphingosine to the pro-fibrotic signaling molecule sphingosine-1-phosphate (S1P).[1] This leads to an accumulation of intracellular sphingosine, which has been shown to increase the expression of Smad7, a negative regulator of the TGF-β signaling pathway.[1][2] By upregulating Smad7, this compound effectively dampens the primary pro-fibrotic cascade.
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to exert broad anti-fibrotic effects by inhibiting the production and activity of transforming growth factor-beta 1 (TGF-β1).[3][4] It also downregulates the synthesis of other pro-fibrotic mediators and reduces the proliferation and differentiation of fibroblasts into myofibroblasts.
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). By blocking these key signaling pathways, Nintedanib interferes with the proliferation, migration, and activation of fibroblasts, which are central to the fibrotic process.
Signaling Pathway Diagrams
References
- 1. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney. | Semantic Scholar [semanticscholar.org]
- 2. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pirfenidone on renal function in patients with interstitial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Sphingosine Kinase 2 (SphK2) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of commercially available sphingosine kinase 2 (SphK2) inhibitors. The following sections detail their in vitro potency, selectivity, and the experimental protocols for their evaluation.
Sphingosine kinase 2 (SphK2) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form the bioactive lipid, sphingosine-1-phosphate (S1P). This pathway is implicated in a variety of cellular processes, including proliferation, survival, and migration. Dysregulation of SphK2 activity has been linked to numerous diseases, making it a compelling target for therapeutic intervention. This guide offers a comparative analysis of several widely used SphK2 inhibitors to aid in the selection of appropriate tool compounds for in vitro research.
Comparative Analysis of SphK2 Inhibitor Potency and Selectivity
The efficacy of a SphK2 inhibitor is determined by its potency (IC50 or Ki value) and its selectivity for SphK2 over the isoform SphK1. High selectivity is crucial to dissect the specific roles of SphK2 in cellular signaling. The following table summarizes the in vitro inhibitory activities of several commercially available SphK2 inhibitors against both SphK1 and SphK2.
| Inhibitor | Target(s) | SphK1 Ki (µM) | SphK2 Ki (µM) | Selectivity (SphK1/SphK2) | Reference |
| ABC294640 (Opaganib) | SphK2 | >100 | 9.8 | >10 | [1] |
| K145 | SphK2 | Inactive at 10 µM | 6.4 | >1.5 | [2] |
| SLM6031434 | SphK2 | 19 | 0.4 | 47.5 | [3] |
| SLR080811 | SphK2 | 15 | 1.3 | 11.5 | [4] |
| SLP9101555 (14c) | SphK2 | 18 | 0.09 | 200 | [5] |
| SKI-II | SphK1/SphK2 | - | - | Dual Inhibitor | |
| N,N-Dimethylsphingosine (DMS) | SphK1/SphK2 | - | - | Dual Inhibitor |
Note: Ki and IC50 values can vary between studies depending on the assay conditions. The data presented here are compiled from multiple sources to provide a comparative overview. A recent study by Prell et al. (2024) has questioned the in vitro efficacy of ABC294640 and K145 against recombinant SphK2, suggesting they may have off-target effects or function through different mechanisms in cellular contexts.
Signaling Pathway and Experimental Workflow
To visualize the role of SphK2 and the methodology for inhibitor comparison, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are protocols for two key in vitro assays.
In Vitro SphK2 Enzymatic Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of recombinant SphK2 and its inhibition.
Materials:
-
Recombinant human SphK2
-
SphK2 reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM 4-deoxypyridoxine)
-
Sphingosine (substrate)
-
[γ-32P]ATP (co-substrate)
-
SphK2 inhibitor stock solutions (in DMSO)
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
TLC mobile phase (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the SphK2 reaction mix by adding the reaction buffer and recombinant SphK2 to a microcentrifuge tube on ice.
-
Add the desired concentrations of the SphK2 inhibitor or vehicle (DMSO) to the reaction mix.
-
Initiate the reaction by adding sphingosine and [γ-32P]ATP. The final reaction volume is typically 20-50 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding the termination buffer.
-
Vortex and centrifuge to separate the phases.
-
Spot the lipid-containing lower organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate mobile phase to separate S1P from unreacted ATP and sphingosine.
-
Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.
-
Quantify the radiolabeled S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay for S1P Levels by LC-MS/MS
This assay determines the effect of SphK2 inhibitors on the intracellular concentration of S1P in a cellular context.
Materials:
-
Cell line of interest (e.g., U937)
-
Cell culture medium and supplements
-
SphK2 inhibitor stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Internal standard (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform, HCl)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the SphK2 inhibitor or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysate.
-
Perform protein quantification to normalize the results.
-
Add the internal standard (C17-S1P) to the cell lysate.
-
Extract the lipids from the lysate using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to separate and quantify S1P and the internal standard.
-
Calculate the intracellular S1P concentration, normalized to protein content, for each treatment condition.
-
Determine the dose-dependent effect of the inhibitor on cellular S1P levels.
This guide provides a foundational comparison of several SphK2 inhibitors. Researchers should consider the specific requirements of their experimental system when selecting an inhibitor and always include appropriate controls to validate their findings. The provided protocols offer a starting point for in vitro evaluation, and may require optimization for specific cell lines or experimental conditions.
References
- 1. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of SLM6031434: A Comparative Guide to Sphingosine Kinase 2 Inhibition in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SLM6031434, a selective sphingosine kinase 2 (SphK2) inhibitor, with alternative compounds, supported by available experimental data. The information is intended to assist researchers in evaluating its potential applications in various cellular contexts.
Mechanism of Action: Targeting a Key Player in Cell Signaling
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2). Sphingosine kinases are crucial enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. By inhibiting SphK2, this compound disrupts the balance of these sphingolipids, leading to an accumulation of the pro-apoptotic lipid ceramide and a depletion of the pro-survival molecule S1P. This shift in the ceramide/S1P rheostat is a key mechanism through which SphK2 inhibitors exert their anti-proliferative and pro-apoptotic effects.
The downstream effects of SphK2 inhibition by this compound include the upregulation of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway. This mechanism has been particularly highlighted in studies related to fibrosis.
Performance of this compound in Different Cell Lines
While extensive data on the performance of this compound across a broad spectrum of cancer cell lines is not as widely published as for some other SphK2 inhibitors, existing studies demonstrate its activity in specific contexts.
| Cell Line/Model | Application | Observed Effects | Reference |
| Primary Mouse Renal Fibroblasts | Fibrosis | Dose-dependently increased Smad7 expression and ameliorated the expression of profibrotic markers (Col1, FN-1, CTGF). | [1] |
| Human Podocytes | Kidney Disease | Significantly increased cellular sphingosine levels and upregulated nephrin and Wilm's tumor suppressor gene 1 (WT1) protein and mRNA expressions. | |
| U937 (Human monocytic cell line) | Inflammation/Cancer | Decreased levels of sphingosine-1-phosphate (S1P). | |
| Human Mammary Fibroblasts (co-cultured with breast cancer cells) | Cancer Microenvironment | Increased phosphorylation of p53 and reduced αSMA in co-culture with E0771 breast cancer cells, suggesting an ability to create an anti-tumor microenvironment. | [2] |
Comparative Analysis with Alternative SphK2 Inhibitors
A prominent alternative and more extensively studied SphK2 inhibitor is ABC294640 (Opaganib). This compound provides a valuable benchmark for assessing the performance of this compound.
Quantitative Performance Data: this compound vs. ABC294640
Table 1: IC50 Values of ABC294640 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~26 - 29 |
| Hep-G2 | Liver Cancer | ~6 |
| HT-29 | Colon Cancer | ~48 |
| A-498 | Kidney Cancer | Data available, specific value not cited |
| PC-3 | Prostate Cancer | Data available, specific value not cited |
| Caco-2 | Colon Cancer | Data available, specific value not cited |
| 1025LU | Lung Cancer | Data available, specific value not cited |
Data for ABC294640 compiled from multiple sources.[3][4][5]
Experimental Protocols
General Protocol for Determining IC50 Values (Cell Viability Assay):
A common method to determine the half-maximal inhibitory concentration (IC50) is the sulforhodamine B (SRB) assay or MTT assay.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or ABC294640) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation (for SRB assay): Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blotting for Protein Expression Analysis (e.g., Smad7, p-p53):
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Smad7, anti-phospho-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Landscape
Signaling Pathway of SphK2 Inhibition
Caption: Mechanism of this compound action on the SphK2 signaling pathway.
Experimental Workflow for Cell Viability
Caption: A generalized workflow for assessing cell viability after treatment.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of SLM6031434: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides procedural guidance on the proper disposal of SLM6031434, a research chemical. The information herein is based on general best practices for the disposal of hazardous laboratory chemicals, as a specific, publicly available Safety Data Sheet (SDS) with disposal instructions for this compound could not be located. Researchers, scientists, and drug development professionals must treat this compound as a hazardous material.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical-specific SDS, which should have been provided by the supplier, before handling or disposing of this compound.[1][2]
Immediate Safety Precautions
Before proceeding with any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of unused or waste this compound. This procedure should be adapted to comply with your institution's specific hazardous waste management program.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : Unless explicitly determined otherwise by your institution's EHS department, all this compound waste, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3]
-
Segregate Waste Streams : Do not mix this compound waste with other waste types. In particular:
-
Solid Waste : Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, compatible waste container. Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, lined container for chemically contaminated solid waste.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. It is crucial to segregate halogenated and non-halogenated solvent wastes, as their disposal methods and costs can differ significantly.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers : Use containers that are in good condition, compatible with the chemical waste, and have a secure, tightly sealing lid. For liquid waste, it is advisable to use secondary containment to prevent spills.
-
Properly Label Containers : All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound" and any solvents)
-
The approximate concentrations and volumes
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Storage and Accumulation
-
Designated Storage Area : Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation. This area must be away from sinks or floor drains.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste. Evaporation is not an acceptable method of chemical waste disposal.
-
Follow Accumulation Limits : Be aware of your institution's limits on the volume of hazardous waste that can be accumulated in the laboratory.
Step 4: Arrange for Disposal
-
Contact EHS : Once a waste container is full or has reached the accumulation time limit, contact your institution's EHS department or hazardous waste management program to arrange for a pickup. Do not transport hazardous waste outside of your laboratory.
-
Do Not Dispose in Regular Trash or Drains : Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. This is illegal and can harm the environment.
Summary of Waste Management Procedures
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Original container or compatible, sealed waste container. | "Hazardous Waste," full chemical name, PI/Lab info, start date. | Collect in a designated solid chemical waste stream. |
| Solutions of this compound | Leak-proof, compatible liquid waste container with secondary containment. | "Hazardous Waste," full chemical names of all components, concentrations, PI/Lab info, start date. | Segregate based on solvent (halogenated vs. non-halogenated). |
| Contaminated Labware (Gloves, Tips, etc.) | Lined, sealed container for chemically contaminated solid waste. | "Hazardous Waste," "Chemically Contaminated Debris," PI/Lab info, start date. | Collect in a designated solid chemical waste stream. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste," "Chemically Contaminated Sharps," PI/Lab info, start date. | Collect in a designated sharps waste stream. |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling SLM6031434
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling SLM6031434. The information is compiled from available product data sheets and general laboratory safety protocols. A complete Safety Data Sheet (SDS) should be consulted if available from the supplier.
I. Core Safety & Physical Data
This compound is a research chemical and should be handled with care, treating it as a potentially hazardous substance.[1][2] All personnel must be trained in standard laboratory safety procedures before handling this compound.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound (hydrochloride) |
| CAS Registry No. | 1897379-33-7 | 1897379-34-8 |
| Molecular Formula | C22H30F3N5O2 | C22H30F3N5O2 • HCl |
| Molecular Weight | 453.5 g/mol | 490.0 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Purity | ≥98% | ≥98% |
| UV/Vis. (λmax) | 258 nm | 259 nm |
| Storage Temperature | -20°C | -20°C |
| Stability | ≥4 years | ≥2 years |
Table 2: Solubility Data for this compound (hydrochloride)
| Solvent | Solubility |
| Ethanol | ~5 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Aqueous solutions are not recommended for storage for more than one day.[2]
II. Personal Protective Equipment (PPE)
Given that this compound is designated as a hazardous material, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound.
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Body Protection : A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes or aerosol generation, consider an impermeable apron.
-
Respiratory Protection : If handling the solid outside of a ventilated enclosure where dust may be generated, or if creating solutions that may produce aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid powder should ideally occur within a chemical fume hood or other ventilated enclosure.
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
1. Receiving and Inspection:
- Upon receipt, inspect the packaging for any signs of damage or leakage.
- Wear appropriate PPE (gloves, lab coat, eye protection) during inspection.
- Verify that the product name and quantity match the order.
- Log the compound into the chemical inventory.
2. Storage:
- Store the compound in its original, tightly sealed container at -20°C.[1][2]
- Ensure the storage location is secure and accessible only to authorized personnel.
- The storage area should be clearly labeled with appropriate hazard warnings.
3. Preparation of Stock Solutions:
- All weighing of the solid and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
- To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as DMSO or ethanol. Purging the solvent with an inert gas before addition is recommended.
- For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice to the desired concentration.
4. Experimental Use:
- Always wear the full complement of required PPE.
- Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents or when there is a potential for aerosol generation.
- Avoid direct contact with the skin, eyes, and clothing.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
5. Accidental Exposure and Spills:
- Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
- Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
- Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
- Spills : For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should then be decontaminated.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Disposal Route : All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: General workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
